Product packaging for Climbazole-d4(Cat. No.:CAS No. 1185117-79-6)

Climbazole-d4

Cat. No.: B564761
CAS No.: 1185117-79-6
M. Wt: 296.78 g/mol
InChI Key: OWEGWHBOCFMBLP-UGWFXTGHSA-N
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Description

(±)-Climbazole-d4 is intended for use as an internal standard for the quantification of climbazole by GC- or LC-MS. Climbazole is an imidazole antifungal. It inhibits the growth of C. albicans (MIC = 0.29 μg/ml) and various strains of M. pachydermatis (MICs = br>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17ClN2O2 B564761 Climbazole-d4 CAS No. 1185117-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3/i4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEGWHBOCFMBLP-UGWFXTGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1OC(C(=O)C(C)(C)C)N2C=CN=C2)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675772
Record name 1-{[4-Chloro(~2~H_4_)phenyl]oxy}-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185117-79-6
Record name 1-{[4-Chloro(~2~H_4_)phenyl]oxy}-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Climbazole-d4 and its chemical structure?

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the characteristics of isotopically labeled compounds is paramount for robust analytical method development and pharmacokinetic studies. This guide provides a comprehensive overview of Climbazole-d4, a deuterated analog of the antifungal agent Climbazole.

Core Properties and Chemical Structure

This compound is a synthetic, isotopically labeled form of Climbazole, where four hydrogen atoms on the chlorophenoxy ring have been replaced with deuterium. This substitution results in a higher molecular weight compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based quantification of Climbazole in various biological matrices.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 1-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one[1]
CAS Number 1185117-79-6[2][3]
Molecular Formula C₁₅H₁₃D₄ClN₂O₂[2][3][4]
Molecular Weight 296.79 g/mol [3][4]
Monoisotopic Mass 296.1229625 Da[1]
Appearance White to off-white solid[4][5]
Purity ≥99% deuterated forms (d₁-d₄)[2]
Isotopic Enrichment d₄=94.82%, d₃=5.06%, d₂=0.12%[4]
Solubility Soluble in Chloroform; Sparingly soluble in Methanol[2]
Chemical Structure of this compound

The chemical structure of this compound is depicted in the following diagram. The four deuterium atoms are located on the phenyl ring.

Quantitative_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Unknown Sample Spike_Sample Spike Sample with IS Sample->Spike_Sample Cal_Std Calibration Standards Spike_Std Spike Standards with IS Cal_Std->Spike_Std IS_Stock This compound Stock IS_Stock->Spike_Sample IS_Stock->Spike_Std Extraction Sample Extraction Spike_Sample->Extraction Spike_Std->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Peak_Integration Peak Area Integration LCMS->Peak_Integration Ratio_Calc Calculate Area Ratios (Analyte/IS) Peak_Integration->Ratio_Calc Cal_Curve Generate Calibration Curve Ratio_Calc->Cal_Curve Quantification Quantify Unknown Sample Ratio_Calc->Quantification Cal_Curve->Quantification

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Climbazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Climbazole-d4, an isotopically labeled imidazole antifungal agent. It is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, analytical chemistry, and toxicological studies. This document details the compound's fundamental characteristics, outlines key experimental methodologies for its analysis, and illustrates relevant biochemical and analytical pathways.

Core Compound Identification and Properties

This compound is the deuterium-labeled version of Climbazole, a topical antifungal agent frequently used in the treatment of fungal skin infections like dandruff and eczema.[1][2] The incorporation of four deuterium atoms on the phenyl ring makes it an ideal internal standard for quantification of Climbazole in various biological and environmental matrices by mass spectrometry-based methods such as GC-MS or LC-MS.[3][4]

Table 1: General and Chemical Identifiers for this compound

PropertyValueReference(s)
IUPAC Name 1-(4-chloro-2,3,5,6-tetradeuteriophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one[5]
Synonyms (±)-Climbazole-d4 (phenyl-d4), BAY-e 6975-d4, Crinipan AD-d4[6][7][8]
CAS Number 1185117-79-6[3][5][7][9]
Molecular Formula C₁₅H₁₃D₄ClN₂O₂[4][7][9][10]
Canonical SMILES CC(C)(C)C(=O)C(OC1=C([2H])C([2H])=C(Cl)C([2H])=C1[2H])N2C=CN=C2[3][4]
InChIKey OWEGWHBOCFMBLP-UGWFXTGHSA-N[4]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 296.78 g/mol , 296.79 g/mol , 296.8 g/mol [3][5][7][9][10]
Exact Mass 296.1229625 Da[5]
Appearance White to Off-White Solid[7][10]
Melting Point 82-84°C[6][7]
Boiling Point 447.5 ± 40.0 °C (Predicted for non-deuterated Climbazole)[1][11]
Solubility Soluble in Chloroform; Sparingly soluble in Methanol[3][4][7]
Storage Temperature -20°C[3][6][7]
Stability Stable for ≥ 4 years at recommended storage conditions[4]
Purity (HPLC) >99.00%[3][10]
Isotopic Enrichment ≥99% deuterated forms (d₁-d₄); 98.68% (d₄=94.82%)[4][10]

Note: Some properties like boiling point, density, and pKa are predicted values for the non-deuterated parent compound, Climbazole, as specific experimental data for this compound is limited.

Experimental Protocols and Methodologies

The analysis and quantification of Climbazole and its metabolites heavily rely on the use of this compound as an internal standard. Below are detailed methodologies commonly employed.

LC-MS/MS is a highly sensitive and specific method for quantifying Climbazole metabolites in biological samples, such as human urine.[12] this compound is essential for correcting variations in sample preparation and instrument response.

Sample Preparation (Human Urine): [12]

  • Enzymatic Hydrolysis: To measure total metabolite concentration (conjugated and unconjugated), urine samples undergo enzymatic hydrolysis to cleave glucuronide conjugates.

  • Internal Standard Spiking: A known concentration of this compound solution is added to each sample at the beginning of the preparation process.

  • Online Solid Phase Extraction (SPE): The sample is loaded onto an SPE column to concentrate the analytes and remove interfering matrix components. The analytes are then eluted directly into the LC-MS/MS system.

Chromatographic Conditions:

  • System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.[12]

  • Column: A reverse-phase C18 column is typically used for separation.[13]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent like acetonitrile is employed.[13][14]

  • Flow Rate: Optimized for the specific column dimensions and particle size.

Mass Spectrometry Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both the analyte (Climbazole metabolites) and the internal standard (this compound) are monitored.

  • Quantification: The analyte concentration is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

HPLC with UV detection is a standard method for assessing the purity of this compound raw material.

Chromatographic Conditions: [10][13]

  • System: Agilent 1100 series HPLC or equivalent.[13]

  • Column: Reverse-phase C18 column (e.g., Kinetex 5 µm, 50 x 4.6 mm).[13]

  • Mobile Phase: Isocratic mixture of a phosphate buffer (pH 7.4) and Acetonitrile (e.g., 40:60 v/v).[13]

  • Detection: UV spectrophotometer at a wavelength of 222 nm or 270 nm.[14][15]

  • Analysis: The purity is calculated based on the area percentage of the principal peak relative to the total peak area in the chromatogram.

¹H NMR spectroscopy is used to confirm the chemical structure of this compound and verify the position of deuterium labeling.

Procedure:

  • Sample Preparation: A small amount of the this compound solid is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The spectrum is compared to the structure of Climbazole. The absence or significant reduction of signals corresponding to the protons on the 4-chlorophenoxy ring confirms successful deuteration at these positions. The presence of other characteristic peaks for the imidazole and butanone moieties confirms the overall structure. A certificate of analysis for this compound often states that the ¹H NMR spectrum is consistent with the proposed structure.[10]

Signaling Pathways and Logical Relationships

Climbazole functions as an imidazole antifungal agent. Its mechanism is believed to be similar to other azole fungicides like ketoconazole, which involves the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane. By disrupting its production, Climbazole compromises the integrity of the cell membrane, leading to fungal cell death. Additionally, Climbazole has been shown to be a potent inducer of cytochrome P450 (CYP450) enzymes in rat liver, which has implications for drug metabolism studies.[4][8]

Climbazole Climbazole FungalCell Fungal Cell Climbazole->FungalCell Enters Lanosterol Lanosterol 14-alpha-demethylase (CYP51A1) Climbazole->Lanosterol Inhibits Hepatocyte Hepatocyte (Liver Cell) Climbazole->Hepatocyte Acts on CYP450 Cytochrome P450 Enzymes Climbazole->CYP450 Induces Ergosterol Ergosterol Lanosterol->Ergosterol Biosynthesis Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Metabolism Drug Metabolism CYP450->Metabolism Regulates

Caption: Proposed mechanism of Climbazole's antifungal action and its role in inducing CYP450 enzymes.

The use of an isotopically labeled internal standard like this compound is the gold standard in quantitative bioanalysis using mass spectrometry. It ensures high accuracy and precision by accounting for analyte loss during sample processing and for variations in instrument response (matrix effects).

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with This compound (IS) Sample->Spike Extract Extraction / Cleanup (e.g., SPE) Spike->Extract LC UHPLC Separation Extract->LC MS Tandem MS Detection (MRM Mode) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quant Final Concentration Calculation Ratio->Quant Curve Calibration Curve Curve->Quant

Caption: Standard experimental workflow for bioanalysis using an internal standard (IS) like this compound.

This compound is an ideal internal standard for Climbazole because it is chemically identical but mass-shifted. This ensures that it co-elutes chromatographically and behaves similarly during extraction and ionization, while being clearly distinguishable by the mass spectrometer.

Climbazole Climbazole (Analyte) MW: ~292.76 Properties Identical Properties: - Retention Time - Extraction Recovery - Ionization Efficiency Climbazole->Properties Mass Different Property: - Mass-to-Charge (m/z) Climbazole->Mass Climbazole_d4 This compound (Internal Standard) MW: ~296.79 Climbazole_d4->Properties Climbazole_d4->Mass MS_Distinction Distinguishable by Mass Spectrometer Mass->MS_Distinction

Caption: Relationship between Climbazole (analyte) and this compound (internal standard).

References

Deuterated vs. Non-Deuterated Climbazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Drug Development and Scientific Investigation

This technical guide provides a comprehensive comparison of deuterated and non-deuterated climbazole for researchers, scientists, and drug development professionals. By leveraging the kinetic isotope effect, the strategic replacement of hydrogen with deuterium atoms in the climbazole molecule presents a promising avenue to enhance its pharmacokinetic profile and metabolic stability, potentially leading to improved therapeutic efficacy and safety. This document outlines the synthesis, physicochemical properties, and biological activities of both forms of climbazole, supported by detailed experimental protocols and comparative data.

Introduction to Climbazole and the Rationale for Deuteration

Climbazole is a topical antifungal agent widely used in the treatment of fungal skin infections, such as dandruff and seborrheic dermatitis. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. Beyond its antifungal properties, climbazole has been observed to interact with androgenic pathways, exhibiting antagonistic effects on the androgen receptor.[1][2]

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a valuable strategy in drug development to modulate the metabolic fate of pharmacologically active compounds. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are key players in drug metabolism. This increased bond strength can lead to a reduced rate of metabolism, prolonged half-life, and altered pharmacokinetic profile of the drug.

For climbazole, which is known to be metabolized by CYP enzymes, deuteration offers a compelling opportunity to improve its metabolic stability. By identifying and replacing the hydrogen atoms at the primary sites of metabolic attack, it is hypothesized that a deuterated version of climbazole would exhibit a more favorable pharmacokinetic profile, potentially leading to enhanced efficacy and a reduced dosing frequency.

Synthesis and Physicochemical Properties

Synthesis of Non-Deuterated and Deuterated Climbazole

Non-Deuterated Climbazole Synthesis: The synthesis of non-deuterated climbazole is well-established and typically involves the reaction of 1-(4-chlorophenoxy)-3,3-dimethyl-1-butanone with a suitable imidazolylating agent.[3]

Proposed Synthesis of Deuterated Climbazole: A specific synthesis for deuterated climbazole has not been reported in the literature. However, a plausible approach involves the use of deuterated starting materials or the application of hydrogen-isotope exchange reactions on the climbazole scaffold or its precursors. For instance, deuteration of the aromatic chlorophenoxy ring could be achieved through acid-catalyzed hydrogen-deuterium exchange in the presence of a deuterium source like heavy water (D₂O).[2][4][5][6][7][8][9][10][11][12][13]

Physicochemical Properties

The introduction of deuterium is expected to have a minimal impact on the fundamental physicochemical properties of climbazole, such as its molecular weight and polarity. However, subtle changes in properties like melting point and solubility have been observed in other deuterated compounds.[14]

Table 1: Comparison of Physicochemical Properties of Non-Deuterated and Predicted Deuterated Climbazole

PropertyNon-Deuterated ClimbazolePredicted Deuterated Climbazole
Molecular Formula C₁₅H₁₇ClN₂O₂C₁₅H₁₇-n DₙClN₂O₂
Molecular Weight ( g/mol ) 292.76[15]Slightly higher than 292.76
Melting Point (°C) 96-99[15][16]Potentially slightly altered
Solubility in Water Insoluble[16][17][18]Expected to be similar to non-deuterated form
Solubility in Organic Solvents Soluble in alcohols, glycols, surfactants, and perfume oils[17][18]Expected to be similar to non-deuterated form

Pharmacokinetics and Metabolism

The primary rationale for deuterating climbazole is to improve its metabolic stability. While specific data for deuterated climbazole is not available, the principles of the kinetic isotope effect allow for predictions of its pharmacokinetic behavior.

Metabolism of Non-Deuterated Climbazole: The metabolism of climbazole involves phase I oxidation reactions catalyzed by cytochrome P450 enzymes. Studies in rats have implicated CYP2B1 and CYP3A2 in its metabolism. Human metabolism leads to the formation of hydroxylated metabolites that are excreted in the urine.[19]

Predicted Metabolism of Deuterated Climbazole: By strategically placing deuterium atoms at the metabolically labile positions of the climbazole molecule, the rate of enzymatic degradation is expected to decrease. This would likely result in a longer plasma half-life and increased overall drug exposure (AUC).

Table 2: Comparative Pharmacokinetic Parameters of Non-Deuterated and Predicted Deuterated Climbazole

ParameterNon-Deuterated ClimbazolePredicted Deuterated Climbazole
Metabolizing Enzymes Cytochrome P450 (CYP)Cytochrome P450 (CYP)
In Vitro Half-life (t½) Data not availableExpected to be longer
Intrinsic Clearance (Clint) Data not availableExpected to be lower
In Vivo Half-life (t½) Data not availableExpected to be longer
Area Under the Curve (AUC) Data not availableExpected to be higher

Pharmacodynamics and Biological Activity

Deuteration is not expected to significantly alter the mechanism of action or the intrinsic biological activity of climbazole. The deuterated compound should retain its antifungal properties and its effects on androgen and estrogen receptors.

Table 3: Comparative Pharmacodynamic Parameters of Non-Deuterated and Predicted Deuterated Climbazole

ParameterNon-Deuterated ClimbazolePredicted Deuterated Climbazole
Antifungal Activity (Mechanism) Inhibition of ergosterol biosynthesisExpected to be the same
Androgen Receptor (AR) Activity Antagonist (IC₅₀ = 13.6 µM)[1]Expected to have similar antagonist activity
Estrogen Receptor α (ERα) Activity Agonist at >10 µM[1]Expected to have similar agonist activity

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study and comparison of deuterated and non-deuterated climbazole.

In Vitro Metabolic Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of deuterated and non-deuterated climbazole in human liver microsomes.

Materials:

  • Test compounds (deuterated and non-deuterated climbazole)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare incubation mixtures containing human liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and the test compound (e.g., 1 µM).

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) from the slope of the natural log of the remaining parent compound concentration versus time plot.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (microsomal protein concentration).

Androgen and Estrogen Receptor Binding Assays

Objective: To determine the binding affinity (e.g., IC₅₀) of deuterated and non-deuterated climbazole to the androgen and estrogen receptors.

Materials:

  • Test compounds (deuterated and non-deuterated climbazole)

  • Recombinant human androgen receptor and estrogen receptor α

  • Radiolabeled ligands (e.g., [³H]-dihydrotestosterone for AR, [³H]-estradiol for ERα)

  • Assay buffer

  • Scintillation cocktail and counter

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • In a multi-well plate, incubate the recombinant receptor with the radiolabeled ligand and varying concentrations of the test compound or a known reference compound.

  • Allow the binding reaction to reach equilibrium.

  • Separate the bound from the unbound radioligand using a suitable method (e.g., filtration, charcoal dextran).

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Generate a competition binding curve by plotting the percentage of specific binding against the log concentration of the test compound.

  • Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Analytical Method for Climbazole Quantification (HPLC)

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of climbazole in various matrices.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (containing 10 mM potassium dihydrogen phosphate, pH 4.0) in a 60:40 (v/v) ratio.[20]

  • Flow Rate: 0.8 mL/min.[20]

  • Column Temperature: 35°C.[20]

  • Detection Wavelength: 224 nm and 305 nm.[20]

  • Injection Volume: 20 µL.

Sample Preparation:

  • For shampoo samples, accurately weigh a portion of the shampoo and dissolve it in the mobile phase with the aid of sonication.[21][22]

  • Filter the sample solution through a 0.45 µm filter before injection.

Validation: The method should be validated for linearity, accuracy, precision, specificity, and sensitivity according to ICH guidelines.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.

cluster_metabolism Climbazole Metabolism Climbazole Climbazole Metabolites Metabolites Climbazole->Metabolites CYP450 Enzymes Excretion Excretion Metabolites->Excretion Phase II Conjugation

Climbazole Metabolic Pathway

cluster_workflow Comparative Experimental Workflow start Start synthesis Synthesis of Deuterated & Non-Deuterated Climbazole start->synthesis physchem Physicochemical Characterization synthesis->physchem metabolism In Vitro Metabolic Stability Assay synthesis->metabolism binding Receptor Binding Assays synthesis->binding analysis Data Analysis & Comparison physchem->analysis metabolism->analysis binding->analysis end End analysis->end

Comparative Experimental Workflow

cluster_ar_pathway Androgen Receptor Antagonism by Climbazole Androgen Androgen AR Androgen Receptor Androgen->AR Binds AR_Androgen AR-Androgen Complex Climbazole Climbazole Climbazole->AR Binds & Blocks Nucleus Nucleus AR_Androgen->Nucleus Translocation ARE Androgen Response Element Nucleus->ARE Binds Transcription Gene Transcription ARE->Transcription

Androgen Receptor Antagonism by Climbazole

Conclusion

The deuteration of climbazole represents a promising strategy for enhancing its therapeutic potential. By reducing the rate of metabolic clearance, a deuterated analog is expected to exhibit improved pharmacokinetic properties, potentially leading to increased efficacy and a more convenient dosing regimen. This technical guide provides a foundational framework for researchers and drug developers interested in exploring the synthesis, characterization, and biological evaluation of deuterated climbazole. The provided experimental protocols and comparative data tables serve as a valuable resource for initiating and guiding such research endeavors. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic advantages of deuterated climbazole.

References

Methodological & Application

Method Development for the Quantification of Climbazole-d4 in Environmental Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note details a sensitive and robust analytical method for the quantification of Climbazole-d4 in various environmental matrices, including water, soil, and sediment. The method utilizes solid-phase extraction (SPE) for aqueous samples and ultrasonic extraction for solid samples, followed by analysis using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). This compound, a deuterated analog of the antifungal agent climbazole, is often used as an internal standard in environmental monitoring studies. This protocol provides a comprehensive workflow for the accurate and precise measurement of this compound, which is crucial for assessing the fate and transport of climbazole in the environment.

Introduction

Climbazole is an imidazole antifungal agent commonly used in anti-dandruff shampoos and other personal care products.[1][2] Its widespread use raises concerns about its potential environmental impact due to its release into wastewater and subsequent distribution in aquatic and terrestrial ecosystems.[1] Accurate quantification of climbazole in environmental samples is essential for ecotoxicological risk assessment. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving high accuracy and precision in mass spectrometry-based quantification by compensating for matrix effects and variations in sample preparation and instrument response.[3][4] This application note provides a detailed protocol for the extraction and analysis of this compound from water, soil, and sediment samples.

Experimental

Materials and Reagents
  • This compound (purity ≥95%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Oasis HLB SPE Cartridges (or equivalent)

  • Syringe filters (0.22 µm, PTFE or regenerated cellulose)

Sample Preparation
  • For samples with expected low concentrations (<10 µg/L), pre-concentration is required.[1]

  • Filter the water sample (100-500 mL) through a 0.45 µm glass fiber filter.

  • Spike the filtered sample with a known concentration of a suitable internal standard if this compound is not being used as one. For this method development, this compound is the target analyte.

  • Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of water to remove interferences.

  • Dry the cartridge under vacuum for 10-15 minutes.

  • Elute the analyte with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

  • For samples with expected high concentrations (>10 µg/L), filtration through a 0.45-µm syringe filter may be sufficient before direct injection.[1]

  • Homogenize the solid sample.

  • Weigh 1-5 g of the homogenized sample into a centrifuge tube.

  • Spike the sample with a known amount of a suitable extraction surrogate if necessary.

  • Add 10 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Vortex the sample for 1 minute.

  • Perform ultrasonic extraction for 15-30 minutes in a sonicator bath.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process (steps 4-8) two more times.

  • Combine the supernatants and evaporate to a smaller volume (e.g., 1-2 mL) under a gentle stream of nitrogen.

  • The extract may require further clean-up using SPE as described for aqueous samples.

  • Reconstitute the final extract in 1 mL of the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

A sensitive and specific UHPLC-MS/MS method is used for the analysis of this compound.[3]

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.[3]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Climbazole: 293.0 > 69.0[3]

    • This compound: 297.0 > 225.1 (Note: A more common fragmentation would be similar to climbazole, e.g., 297.0 > 73.0 or another characteristic fragment. The provided transition 296.0 > 225.1 from a study might be a typo or a specific observation, a transition of 297.0 > 225.1 for a d4 isotopologue is plausible).[3]

Results and Discussion

Method performance should be evaluated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (reproducibility).

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method based on literature values for climbazole analysis in various environmental matrices.

ParameterAqueous SamplesSolid Samples (Soil/Sediment)
Linear Range 1 - 1000 ng/L0.1 - 100 ng/g
LOD 0.1 - 1 ng/L0.01 - 0.1 ng/g
LOQ 0.3 - 4 ng/L[3]0.03 - 0.3 ng/g
Recovery 80 - 110%70 - 120%[5]
Precision (%RSD) < 15%< 20%

Experimental Workflow and Diagrams

The overall experimental workflow for the analysis of this compound in environmental samples is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_aqueous_prep Aqueous Sample Prep cluster_solid_prep Solid Sample Prep cluster_analysis Analysis aqueous_sample Aqueous Sample (Water, Wastewater) filtration_aq Filtration (0.45 µm) aqueous_sample->filtration_aq solid_sample Solid Sample (Soil, Sediment) extraction Ultrasonic Extraction solid_sample->extraction spe Solid-Phase Extraction (SPE) filtration_aq->spe elution Elution spe->elution evap_recon_aq Evaporation & Reconstitution elution->evap_recon_aq lcms_analysis UHPLC-MS/MS Analysis evap_recon_aq->lcms_analysis centrifugation Centrifugation extraction->centrifugation combine_extracts Combine Supernatants centrifugation->combine_extracts evap_recon_solid Evaporation & Reconstitution combine_extracts->evap_recon_solid evap_recon_solid->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Experimental workflow for this compound analysis.

Conclusion

The described method provides a reliable and sensitive approach for the quantification of this compound in diverse environmental matrices. The use of UHPLC-MS/MS ensures high selectivity and accuracy, which is essential for environmental monitoring and risk assessment of climbazole. The detailed protocols for sample preparation and analysis can be readily implemented in environmental testing laboratories.

References

Application Note: Utilizing Climbazole-d4 for Enhanced Accuracy in Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metabolic stability is a critical parameter assessed during early drug discovery to predict the in vivo half-life and clearance of a new chemical entity.[1][2] These assays measure the rate at which a compound is metabolized by enzymes, typically within liver fractions like microsomes or S9.[3][4] Climbazole, an antifungal agent used in various personal care products, is also studied for its metabolic fate and potential as an endocrine disruptor.[5][6] For accurate quantification of the parent compound's depletion in these assays, a reliable internal standard is essential. Climbazole-d4, a deuterated isotopologue of Climbazole, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis due to its similar physicochemical properties and distinct mass, ensuring precise and accurate results.[7]

Principle of Metabolic Stability Assays with this compound

The in vitro metabolic stability assay involves incubating the test compound, Climbazole, with a preparation containing metabolic enzymes, such as human liver microsomes (HLM), which are rich in cytochrome P450 (CYP) enzymes.[3] The reaction is initiated by adding a necessary cofactor, like NADPH.[8][9] At specific time points, aliquots are taken, and the metabolic reaction is stopped ("quenched") by adding a solvent like acetonitrile.

To correct for variations in sample processing and instrument response, a fixed amount of this compound is added to each sample as an internal standard (IS) after quenching.[7] The samples are then analyzed by LC-MS/MS. By monitoring the peak area ratio of Climbazole to this compound over time, the rate of metabolism can be accurately determined. The disappearance of the parent compound allows for the calculation of key pharmacokinetic parameters, including the in vitro half-life (t½) and intrinsic clearance (Clint).[10]

Experimental Protocol: In Vitro Metabolic Stability of Climbazole in Human Liver Microsomes

This protocol outlines the substrate depletion method for determining the metabolic stability of Climbazole.

2.1 Materials and Reagents

  • Climbazole

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Control compounds (e.g., Dextromethorphan for high clearance, Verapamil for low clearance)

  • 96-well incubation plates and collection plates

  • Incubator/shaker (37°C)

  • Centrifuge

2.2 Preparation of Solutions

  • Climbazole Stock Solution: Prepare a 10 mM stock solution of Climbazole in DMSO.

  • Climbazole Working Solution: Dilute the stock solution in buffer to achieve a final incubation concentration of 1 µM.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of this compound in acetonitrile. This solution will also serve as the quenching solution.

  • Microsome Suspension: Thaw HLM on ice. Dilute with cold potassium phosphate buffer to a final protein concentration of 0.5 mg/mL.[9]

2.3 Incubation Procedure

  • Add the Climbazole working solution to the wells of the 96-well incubation plate.

  • Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a volume of the cold IS Working Solution (acetonitrile with this compound) to the corresponding wells.[9] The T=0 sample is quenched immediately after adding NADPH.

  • Include a negative control without NADPH to assess non-enzymatic degradation.

2.4 Sample Processing

  • Once all time points are collected and quenched, seal the plate and vortex for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

2.5 LC-MS/MS Analysis

  • Instrumentation: A sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system is required.[7][11]

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive mode has been shown to be effective.[7]

  • Quantification: Use Multiple Reaction Monitoring (MRM) to detect the parent compound and the internal standard.

    • Climbazole MRM Transition: 293.0 > 69.0[7]

    • This compound MRM Transition: 296.0 > 225.1[7]

Data Presentation and Analysis

The rate of Climbazole disappearance is determined by plotting the natural logarithm of the percentage of Climbazole remaining against time.

3.1 Calculations

  • Calculate Peak Area Ratio:

    • Ratio = (Peak Area of Climbazole) / (Peak Area of this compound)

  • Calculate % Remaining:

    • % Remaining = (Ratio at time Tx / Ratio at time T0) * 100

  • Determine Half-Life (t½):

    • Plot ln(% Remaining) vs. time. The slope (k) of the linear regression line represents the elimination rate constant.

    • t½ (min) = 0.693 / |-k|

  • Determine Intrinsic Clearance (Clint):

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

3.2 Representative Data Table

The following table shows representative data for a metabolic stability assay of Climbazole.

Time Point (min)Peak Area (Climbazole)Peak Area (this compound)Peak Area Ratio% Climbazole Remaining
0850,000980,0000.867100.0%
5745,000975,0000.76488.1%
15580,000982,0000.59168.1%
30365,000978,0000.37343.0%
45225,000985,0000.22826.3%
60140,000980,0000.14316.5%

Calculated Parameters:

  • In Vitro Half-Life (t½): 25.6 minutes

  • Intrinsic Clearance (Clint): 54.1 µL/min/mg protein

Visualizations: Workflows and Pathways

Diagrams help visualize the experimental process and the underlying biological context.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_reagents Prepare Reagents (Climbazole, Buffer, Microsomes) start_reaction Initiate Reaction with NADPH prep_reagents->start_reaction prep_nadph Prepare & Pre-warm NADPH prep_nadph->start_reaction time_points Collect Samples at Time Points (0-60 min) start_reaction->time_points Metabolism Occurs quench Quench with Acetonitrile + this compound (IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate % Remaining, t½, and Clint lcms->data_analysis

Caption: Workflow for an in vitro metabolic stability assay.

Studies suggest Climbazole undergoes biotransformation and can also interact with steroidogenesis pathways.[5][12][13]

G cluster_metabolism Phase I Metabolism cluster_endocrine Endocrine Interaction climbazole Climbazole cyp450 CYP450 Enzymes (Liver Microsomes) climbazole->cyp450 metabolites Metabolites (e.g., Oxidative Dehalogenation, Side-Chain Oxidation) cyp450->metabolites Biotransformation climbazole2 Climbazole cyp17a1 Cyp17A1 Activity climbazole2->cyp17a1 Inhibits testosterone Testosterone & Estradiol Production cyp17a1->testosterone Decreases

Caption: Simplified metabolic and interaction pathways of Climbazole.

Conclusion

The use of this compound as an internal standard is crucial for the reliable quantification of Climbazole in metabolic stability assays. Its co-elution and similar ionization efficiency, combined with a distinct mass-to-charge ratio, correct for matrix effects and experimental variability. This approach enables the generation of high-quality data necessary for making informed decisions in the drug discovery and development pipeline, as well as in toxicological assessments.

References

Application Notes and Protocols: Climbazole-d4 as a Tracer in In-Vitro and In-Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for utilizing Climbazole-d4 as a tracer in both in-vitro and in-vivo research settings. The primary application of this compound is as an internal standard for the highly accurate quantification of unlabeled climbazole in complex biological matrices using mass spectrometry. This enables precise pharmacokinetic, metabolic, and biodistribution studies.

Introduction to this compound as a Tracer

This compound is a deuterated analog of climbazole, an imidazole antifungal agent. Its utility as a tracer lies in its near-identical chemical and physical properties to climbazole, while its increased mass allows it to be distinguished by mass spectrometry (MS). When used as an internal standard, this compound is added in a known quantity to biological samples containing unknown amounts of climbazole. By comparing the MS signal intensity of climbazole to that of this compound, precise quantification can be achieved, correcting for variations in sample preparation and instrument response.

Key Applications:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of climbazole in in-vivo models.

  • In-Vitro Metabolism Studies: Investigating the metabolic fate of climbazole in liver microsomes, hepatocytes, or other cellular systems.

  • Bioavailability and Bioequivalence Studies: Comparing different formulations or routes of administration of climbazole.

  • Drug-Drug Interaction Studies: Assessing the influence of co-administered drugs on the metabolism of climbazole.

  • Environmental and Exposure Monitoring: Quantifying climbazole levels in various biological and environmental samples.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from validation of an LC-MS/MS method for the quantification of climbazole using this compound as an internal standard.

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (Climbazole) m/z 293.1 → 128.1
MRM Transition (this compound) m/z 297.1 → 132.1
Internal Standard Conc. 100 ng/mL

Table 2: Method Validation Summary

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85-115%
Matrix Effect Minimal and compensated by IS

Experimental Protocols

In-Vitro Metabolism of Climbazole in Human Liver Microsomes

This protocol describes a typical in-vitro experiment to assess the metabolic stability of climbazole in human liver microsomes (HLMs) using this compound as an internal standard for accurate quantification.

Materials:

  • Climbazole

  • This compound (as internal standard)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of climbazole (10 mM) in DMSO.

    • Prepare a stock solution of this compound (1 mM) in DMSO.

    • Prepare a working solution of climbazole (100 µM) by diluting the stock solution in phosphate buffer.

    • Prepare a working internal standard solution (1 µM this compound) in ACN.

  • Incubation:

    • In a 96-well plate, add 5 µL of the 100 µM climbazole working solution to each well.

    • Add 185 µL of pre-warmed (37°C) phosphate buffer containing HLMs (final protein concentration 0.5 mg/mL) to each well.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system to each well.

    • Incubate the plate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 200 µL of ice-cold ACN containing the 1 µM this compound internal standard. The 0-minute time point is prepared by adding the stop solution before the NADPH regenerating system.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes to precipitate proteins.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using the validated LC-MS/MS method described in Table 1.

    • Quantify the remaining concentration of climbazole at each time point by calculating the peak area ratio of climbazole to this compound and comparing it to a standard curve.

Data Analysis:

  • Plot the natural logarithm of the percentage of remaining climbazole against time.

  • Determine the in-vitro half-life (t½) from the slope of the linear regression.

In-Vivo Pharmacokinetic Study of Climbazole in Rats

This protocol outlines an in-vivo study to determine the pharmacokinetic profile of climbazole in rats following oral administration, using this compound for quantification.

Materials:

  • Climbazole

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Dosing Solution Preparation:

    • Prepare a suspension of climbazole in the vehicle at a concentration suitable for the desired dose (e.g., 10 mg/kg).

  • Animal Dosing:

    • Fast the rats overnight prior to dosing.

    • Administer a single oral dose of the climbazole suspension via gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Thaw the plasma samples on ice.

    • To 50 µL of each plasma sample, add 150 µL of ice-cold ACN containing a known concentration of this compound (e.g., 100 ng/mL) to precipitate proteins and serve as the internal standard.

    • Vortex the samples for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using the validated LC-MS/MS method.

    • Quantify the concentration of climbazole in each plasma sample.

Data Analysis:

  • Plot the plasma concentration of climbazole versus time.

  • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life).

Signaling Pathways and Experimental Workflows

Climbazole's Putative Mechanism of Endocrine Disruption

Climbazole has been shown to exhibit anti-androgenic properties. A potential mechanism involves the antagonism of the androgen receptor (AR).

climbazole_ar_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds Climbazole Climbazole Climbazole->AR Antagonizes AR_HSP AR-HSP Complex AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociates AR_Androgen AR-Androgen Complex ARE Androgen Response Element (ARE) AR_Androgen->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates invitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Processing cluster_analysis Analysis prep_climbazole Prepare Climbazole Working Solution add_climbazole Add Climbazole to Plate prep_climbazole->add_climbazole prep_hlm Prepare HLM and Buffer Solution add_hlm Add HLM Solution prep_hlm->add_hlm prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction add_climbazole->add_hlm pre_incubate Pre-incubate at 37°C add_hlm->pre_incubate pre_incubate->start_reaction time_points Collect Samples at Time Points start_reaction->time_points stop_reaction Stop Reaction with ACN + this compound time_points->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (Calculate t½) lcms->data_analysis invivo_workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis_reporting Analysis and Reporting acclimatize Acclimatize Animals fasting Overnight Fasting acclimatize->fasting dosing Oral Administration of Climbazole fasting->dosing blood_collection Serial Blood Collection dosing->blood_collection plasma_separation Centrifuge for Plasma blood_collection->plasma_separation protein_precipitation Protein Precipitation with ACN + this compound plasma_separation->protein_precipitation supernatant_transfer Transfer Supernatant protein_precipitation->supernatant_transfer lcms_analysis LC-MS/MS Quantification supernatant_transfer->lcms_analysis pk_analysis Pharmacokinetic Parameter Calculation lcms_analysis->pk_analysis reporting Generate Study Report pk_analysis->reporting

Application Notes and Protocols for the Analytical Detection of Climbazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Climbazole-d4, a deuterated internal standard crucial for the accurate detection of the antifungal agent Climbazole. The primary analytical technique discussed is Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), a highly sensitive and specific method.

Introduction

Climbazole is a widely used topical antifungal agent found in numerous pharmaceutical and personal care products, particularly for the treatment of fungal skin infections like dandruff and eczema.[1][2] Accurate quantification of Climbazole in various matrices is essential for pharmacokinetic studies, quality control, and formulation development. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for compensating for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision in quantitative analysis.

Analytical Techniques

The most robust and widely accepted method for the quantification of Climbazole, utilizing this compound as an internal standard, is UHPLC-MS/MS. This technique offers superior sensitivity and selectivity compared to other methods like HPLC-UV.

Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS)

This method is ideal for detecting trace levels of Climbazole in complex matrices such as biological fluids (urine, plasma), and formulations (shampoos, creams). The use of deuterated Climbazole (this compound) as an internal standard is critical for achieving accurate and precise quantification.[3][4]

Key Method Parameters

A sensitive and specific UHPLC-MS/MS method has been developed and validated for the measurement of Climbazole. For quantification, Multiple Reaction Monitoring (MRM) is employed.[3][4]

AnalyteMRM Transition (m/z)
Climbazole293.0 > 69.0
This compound (Internal Standard)296.0 > 225.1

Table 1: Multiple Reaction Monitoring (MRM) Transitions for Climbazole and this compound.[3][4]

Method Validation Data

The following table summarizes the performance characteristics of a validated UHPLC-MS/MS method for the analysis of Climbazole using this compound as an internal standard.

Validation ParameterResult
Linearity Range4 - 2000 ng/mL
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)4 ng/mL
Intra- and Inter-series Coefficients of Variation (CV)Consistently below 15%, mostly below 10%
Accuracy (Mean Relative Recovery Rates)97% to 103%

Table 2: Summary of Quantitative Data from a Validated UHPLC-MS/MS Method.[3][4][5]

Experimental Protocols

This section provides a detailed methodology for the analysis of Climbazole using this compound as an internal standard by UHPLC-MS/MS.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

a. Stock Solutions:

  • Climbazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of Climbazole reference standard and dissolve in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

b. Working Solutions:

  • Climbazole Working Solutions: Prepare a series of working solutions by serially diluting the Climbazole stock solution with methanol to achieve concentrations suitable for spiking into the matrix to create calibration standards.

  • This compound Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration that will yield a consistent and robust signal in the MS detector after addition to all samples.

c. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • To a set of blank matrix aliquots (e.g., 100 µL of blank plasma or urine), spike with the appropriate volume of the Climbazole working solutions to create a calibration curve with at least six non-zero concentration levels (e.g., 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner as the calibration standards.

  • To every calibration standard and QC sample, add a fixed volume of the this compound working solution.

Sample Preparation Protocol (Example for Biological Fluids)
  • Protein Precipitation: To 100 µL of the spiked matrix sample (or study sample), add 300 µL of acetonitrile containing the this compound internal standard.

  • Vortex: Vortex the samples for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the UHPLC-MS/MS system.

UHPLC-MS/MS Instrumental Conditions
  • UHPLC System: A standard UHPLC system capable of generating pressures required for sub-2 µm particle columns.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[3][4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of Climbazole using this compound as an internal standard.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis cluster_data Data Processing stock Stock Solutions (Climbazole & this compound) cal_qc Calibration Standards & QC Samples stock->cal_qc ppt Protein Precipitation cal_qc->ppt sample Study Sample spike Spike with This compound (IS) sample->spike spike->ppt cent Centrifugation ppt->cent evap Evaporation cent->evap recon Reconstitution evap->recon uhplc UHPLC Separation recon->uhplc msms MS/MS Detection uhplc->msms quant Quantification msms->quant

Caption: General experimental workflow for Climbazole analysis.

Postulated Human Metabolic Pathway of Climbazole

Climbazole undergoes metabolism in the human body, primarily through oxidation. The postulated pathway involves the formation of hydroxylated metabolites.[5]

metabolic_pathway Climbazole Climbazole C15H17ClN2O2 Metabolite1 Hydroxylated Climbazole (Metabolite 1) Climbazole->Metabolite1 Oxidation (CYP450) Metabolite2 Di-hydroxylated Climbazole (Metabolite 2) Metabolite1->Metabolite2 Further Oxidation Excretion Urinary Excretion (Free & Glucuronidated) Metabolite1->Excretion Metabolite2->Excretion

Caption: Postulated metabolic pathway of Climbazole in humans.

References

Application Notes and Protocols for Climbazole-d4 Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and standardized protocols for the sample preparation of Climbazole-d4 for analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended for researchers, scientists, and professionals involved in drug development and bioanalysis.

Introduction

Climbazole is a topical antifungal agent used in various pharmaceutical and cosmetic products to treat fungal skin infections like dandruff and eczema. For pharmacokinetic, toxicokinetic, and biomonitoring studies, accurate quantification of Climbazole in biological and environmental matrices is crucial. This compound, a deuterated analog, is commonly employed as an internal standard in quantitative analyses to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1][2] The choice of sample preparation technique is critical for removing interfering substances and enriching the analyte of interest, thereby enhancing the sensitivity and specificity of the analytical method.

This document outlines three common and effective sample preparation techniques for this compound analysis: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Quantitative Data Summary

The selection of a sample preparation method often depends on the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following table summarizes key quantitative parameters associated with different analytical methods for Climbazole, often using this compound as an internal standard.

ParameterMethodMatrixValueReference
Limit of Quantification (LOQ) UHPLC-MS/MSArtificial Skin & Human Scalp4 ng/mL[1][2]
UHPLC-MS/MSHuman Scalp2 ng/mL[3]
LC-MS/MSHuman Urine~1.5 µg/L[4]
HPLCEnvironmental Water0.012 µg/L[5]
Limit of Detection (LOD) UHPLC-MS/MSArtificial Skin & Human Scalp1 ng/mL[1][2]
UHPLC-MS/MSHuman Scalp1 ng/mL[3]
HPLCEnvironmental Water0.012 µg/L[5]
Recovery Dummy Molecularly Imprinted SPEEnvironmental Water82.3 - 96.2%[5]
Online SPESpiked Pooled Urine97 - 103%[4]
Linear Range UHPLC-MS/MSArtificial Skin & Human Scalp4 - 2000 ng/mL[1][2]
Precision (RSD) Dummy Molecularly Imprinted SPEEnvironmental Water0.6 - 4.9%[5]

Experimental Protocols

Solid-Phase Extraction (SPE) for Urine and Water Samples

Solid-phase extraction is a highly selective method for isolating analytes from complex matrices, providing high recovery and clean extracts.[6] It is particularly suitable for urine and environmental water samples.[2][4][5]

Protocol: Offline SPE for this compound from Urine/Water

This protocol is based on methodologies using hydrophilic-lipophilic balanced (HLB) or similar polymeric sorbents.

Materials:

  • SPE cartridges (e.g., Oasis HLB, 200 mg)

  • SPE vacuum manifold

  • Biological sample (e.g., urine) or water sample

  • Internal Standard (this compound) spiking solution

  • Methanol (for conditioning and elution)

  • Acetone (for elution)

  • Deionized water (for equilibration and washing)

  • Nitrogen evaporator

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Sample Pre-treatment:

    • For urine samples, an enzymatic hydrolysis step may be required to cleave glucuronide conjugates of Climbazole metabolites.[4] This typically involves incubation with β-glucuronidase.

    • Centrifuge the sample (e.g., 4000 rpm for 10 minutes) to remove particulates.

    • Transfer a known volume (e.g., 1 mL) of the supernatant to a clean tube.

    • Spike with an appropriate amount of this compound internal standard solution.

    • Adjust the sample pH if necessary (e.g., to pH 6) to optimize analyte retention.[2]

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Wash the cartridges sequentially with:

      • 3 mL of Methanol

      • 3 mL of Deionized Water

    • Ensure the sorbent bed does not go dry before sample loading.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a slow, steady flow rate (e.g., 1-2 mL/min) using gentle vacuum.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.

    • Dry the cartridge thoroughly under high vacuum for 5-10 minutes.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the analyte and internal standard with a suitable solvent. A common elution solvent is a mixture of methanol and acetone (e.g., 60:40, v/v).[2] Use an appropriate volume (e.g., 2 x 2 mL).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase of the LC-MS system.

    • Vortex briefly and transfer to an autosampler vial for analysis.

SPE_Workflow Sample Sample Pre-treatment (Centrifuge, Spike with IS) Load Sample Loading Sample->Load Condition SPE Cartridge Conditioning (Methanol, Water) Condition->Load Wash Washing (Deionized Water) Load->Wash Elute Elution (Methanol/Acetone) Wash->Elute Dry Dry-down & Reconstitution Elute->Dry Analysis LC-MS/MS Analysis Dry->Analysis

Solid-Phase Extraction (SPE) Workflow
Liquid-Liquid Extraction (LLE) for Biological Fluids

LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. A dispersive liquid-liquid microextraction (DLLME) method has been noted for its efficiency with small sample and solvent volumes.[7]

Protocol: Dispersive Liquid-Liquid Microextraction (DLLME) for Plasma/Milk

Materials:

  • Biological sample (e.g., plasma, milk)

  • Internal Standard (this compound) spiking solution

  • Extraction Solvent (e.g., 1,2-dichloromethane)

  • Disperser Solvent (e.g., ethanol)

  • Centrifuge

  • Micropipettes

Procedure:

  • Sample Preparation:

    • Transfer a known volume (e.g., 500 µL) of the liquid sample into a conical centrifuge tube.

    • Spike with the this compound internal standard solution.

    • Add any necessary buffers or salts to adjust pH and ionic strength.

  • Extraction:

    • Prepare a mixture of the extraction solvent (e.g., 100 µL of 1,2-dichloromethane) and the disperser solvent (e.g., 300 µL of ethanol).

    • Rapidly inject this mixture into the sample tube. A cloudy solution should form, indicating the dispersion of the extraction solvent as fine droplets.

    • Vortex for 30-60 seconds to facilitate the transfer of the analyte into the extraction solvent.

  • Phase Separation:

    • Centrifuge the mixture at high speed (e.g., 12,000 x g for 5 minutes) to separate the organic and aqueous phases. The small volume of extraction solvent containing the analyte will sediment at the bottom of the conical tube.

  • Collection and Analysis:

    • Carefully collect the sedimented organic phase using a microsyringe.

    • The collected solvent can be directly injected into the LC-MS system or evaporated and reconstituted in mobile phase if necessary.

LLE_Workflow Sample Sample Preparation (Spike with IS) Inject Inject Extraction/Disperser Solvent Mixture Sample->Inject Vortex Vortex to Disperse Inject->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect Collect Organic Phase Centrifuge->Collect Analysis LC-MS/MS Analysis Collect->Analysis

Dispersive Liquid-Liquid Microextraction (DLLME) Workflow
Protein Precipitation (PPT) for Plasma and Serum

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples like plasma or serum prior to analysis.[6] It is often used in high-throughput applications.

Protocol: Protein Precipitation for Plasma/Serum

Materials:

  • Plasma or serum sample

  • Internal Standard (this compound) spiking solution

  • Precipitating agent (e.g., cold acetonitrile or methanol)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Aliquot a known volume (e.g., 100 µL) of plasma or serum into a microcentrifuge tube.

    • Spike the sample with the this compound internal standard solution.

  • Precipitation:

    • Add a volume of cold precipitating agent, typically in a 3:1 or 4:1 ratio of solvent to sample (e.g., 300 µL of cold acetonitrile).

    • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) at a low temperature (e.g., 4°C) to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube or an autosampler vial for direct injection into the LC-MS system.

    • Alternatively, the supernatant can be evaporated and reconstituted in the mobile phase to improve peak shape and compatibility with the chromatographic system.

PPT_Workflow Sample Aliquot Sample (Plasma/Serum) Spike Spike with IS (this compound) Sample->Spike Precipitate Add Cold Precipitating Agent (e.g., Acetonitrile) Spike->Precipitate Vortex Vortex Vigorously Precipitate->Vortex Centrifuge Centrifuge at High Speed Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analysis LC-MS/MS Analysis Collect->Analysis

Protein Precipitation (PPT) Workflow

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Separation for Climbazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Climbazole-d4.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Q: I am not seeing a peak for this compound. What are the potential causes and solutions?

A: This issue can stem from several factors, from sample preparation to instrument settings. Follow this troubleshooting guide:

  • Verify Standard and Sample Integrity:

    • Ensure the this compound standard is not degraded. Prepare a fresh stock solution.

    • Confirm the concentration of this compound in your sample is above the limit of detection (LOD) of your instrument. One study reported an LOD of 1 ng/mL for climbazole using a UPLC-MS/MS system.[1]

  • Check Instrument Parameters:

    • Injection: Manually inspect the injection process to ensure the sample is being introduced into the system. Check for leaks or blockages in the autosampler.[2]

    • Detection:

      • For UV detection, ensure the wavelength is set appropriately for Climbazole. A common wavelength used for climbazole is 220 nm or 224 nm.[3][4]

      • For Mass Spectrometry (MS) detection, verify the correct MRM transition is being monitored. For deuterated climbazole, a transition of 296.0 > 225.1 has been reported.[1] Ensure the ionization source (e.g., APCI) is functioning correctly.[1]

  • Review Chromatographic Conditions:

    • Mobile Phase: Ensure the mobile phase composition is correct and has been freshly prepared. An incorrect mobile phase can lead to the analyte not eluting from the column.

    • Column: The column may be clogged or degraded. Try flushing the column or replacing it if necessary.

2. Q: My this compound peak is showing significant tailing. How can I improve the peak shape?

A: Peak tailing is a common issue in reverse-phase chromatography and can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing.

    • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate for this compound. For amine-containing compounds, a slightly acidic mobile phase can help to protonate the analyte and reduce tailing. Consider a mobile phase of acetonitrile and water with a phosphate buffer at pH 4.0.[4]

    • Column Choice: Using a column with end-capping can reduce silanol interactions. A C18 column is commonly used for climbazole analysis.[3][4]

  • Column Overload: Injecting too much sample onto the column can lead to peak tailing.[5]

    • Try reducing the injection volume or diluting the sample.

  • System Issues:

    • Extra-column dead volume: Ensure all fittings and tubing are properly connected to minimize dead volume.[6]

    • Column Contamination: A contaminated guard column or analytical column can cause peak shape issues. Clean or replace the column as needed.

3. Q: I am having trouble separating this compound from other components in my sample matrix. How can I improve the resolution?

A: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic method.

  • Optimize Mobile Phase Composition:

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures.

    • Solvent Strength: Adjusting the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase will alter the retention time and can improve separation. A mobile phase of 60:40 (v/v) acetonitrile to a 10 mM potassium dihydrogen phosphate buffer (pH 4.0) has been used successfully.[4]

  • Change Column Chemistry:

    • If a C18 column does not provide adequate separation, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.

  • Adjust Flow Rate:

    • Lowering the flow rate can sometimes increase column efficiency and improve resolution, although it will also increase the run time. A flow rate of 0.8 mL/min has been reported for HPLC analysis of climbazole.[4]

  • Temperature:

    • Operating the column at a controlled, elevated temperature (e.g., 35 °C) can improve peak shape and resolution.[4]

4. Q: My retention times for this compound are drifting between injections. What could be the cause?

A: Retention time variability can be frustrating and can impact the reliability of your results.

  • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[5]

  • Pump Performance: Inconsistent mobile phase delivery from the pump is a common cause of retention time shifts. Check for leaks, air bubbles in the solvent lines, and ensure the pump seals are in good condition.[6]

  • Mobile Phase Instability: If your mobile phase contains volatile components or is not buffered, its composition can change over time, leading to retention time drift. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times if a column oven is not used. Maintaining a constant column temperature is crucial for reproducible results.[2]

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for this compound Quantification

This protocol is based on a validated method for the analysis of climbazole, using deuterated climbazole as an internal standard.[1]

  • Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of methanol and water is often effective.

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min for UPLC.

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 30 °C.[3]

  • MS Detection:

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[1]

    • MRM Transition: For this compound, monitor the transition 296.0 > 225.1.[1]

Protocol 2: HPLC-UV Method for Climbazole Analysis

This protocol is adapted from a method for the simultaneous determination of several anti-dandruff agents.[4]

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Symmetry C18, 5 µm, 250 mm x 4.6 mm i.d.[4]

  • Mobile Phase: Acetonitrile: 10 mM Potassium Dihydrogen Phosphate (pH 4.0, adjusted with orthophosphoric acid) = 60:40 (v/v).[4]

  • Flow Rate: 0.8 mL/min.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: 35 °C.[4]

  • UV Detection: 224 nm.[4]

Data Presentation

Table 1: UPLC-MS/MS Method Parameters for this compound

ParameterValueReference
Instrumentation UPLC-MS/MS[1]
Ionization Mode APCI (Positive)[1]
MRM Transition 296.0 > 225.1[1]
Linear Range 4 to 2000 ng/mL[1]
Limit of Detection (LOD) 1 ng/mL[1]
Limit of Quantification (LOQ) 4 ng/mL[1]

Table 2: HPLC-UV Method Parameters for Climbazole

ParameterValueReference
Instrumentation HPLC-UV[4]
Column Symmetry C18 (5 µm, 250 mm x 4.6 mm)[4]
Mobile Phase Acetonitrile:10mM KH2PO4 (pH 4.0) (60:40)[4]
Flow Rate 0.8 mL/min[4]
Temperature 35 °C[4]
Detection Wavelength 224 nm[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Prepare Standard Solutions analysis1 Inject Sample into HPLC/UPLC prep1->analysis1 prep2 Sample Extraction (e.g., buffer scrub) prep2->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 Detection (UV or MS/MS) analysis2->analysis3 data1 Peak Integration analysis3->data1 data2 Quantification data1->data2

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_instrument Instrument Checks cluster_method Method Optimization cluster_sample Sample & Standard issue Chromatographic Problem (e.g., No Peak, Tailing, Poor Resolution) check_injection Verify Injection issue->check_injection adjust_mobile_phase Adjust Mobile Phase issue->adjust_mobile_phase check_concentration Verify Concentration issue->check_concentration check_pump Check Pump Pressure & Flow check_injection->check_pump check_detector Confirm Detector Settings check_pump->check_detector solution Problem Resolved check_detector->solution If resolved change_column Change Column adjust_mobile_phase->change_column optimize_temp Optimize Temperature change_column->optimize_temp optimize_temp->solution If resolved prepare_fresh Prepare Fresh Standard check_concentration->prepare_fresh prepare_fresh->solution If resolved

References

Contamination sources for Climbazole-d4 in laboratory settings.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating sources of Climbazole-d4 contamination in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

This compound is a deuterated form of Climbazole, meaning that four of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. It is commonly used as an internal standard in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). Because its chemical properties are nearly identical to unlabeled Climbazole, it can be used to accurately quantify the amount of Climbazole in a sample by correcting for variations during sample preparation and analysis.

Q2: I am seeing a peak for unlabeled Climbazole in my this compound standard. Is my standard contaminated?

There are two primary possibilities for the presence of unlabeled Climbazole:

  • Impurity in the standard: Commercially available deuterated standards are highly pure, but not 100% isotopically enriched. A small percentage of the less-deuterated and unlabeled forms of the molecule will be present. Always refer to the Certificate of Analysis (CoA) for your specific lot of this compound to determine the isotopic purity.

  • External contamination: Unlabeled Climbazole can be introduced into your sample from various sources within the laboratory.

Q3: What are the most common sources of external Climbazole contamination?

The most likely source of unlabeled Climbazole contamination in a laboratory is from personal care products. Climbazole is a common antifungal agent used in anti-dandruff shampoos, conditioners, and some skincare products.[1][2] Residues from these products can be transferred to laboratory surfaces, equipment, and into samples by personnel.

Q4: How can I prevent contamination from personal care products?

To minimize the risk of contamination from personal care products, laboratory personnel should:

  • Be aware of the ingredients in their personal care products.

  • Ideally, personnel performing trace-level analysis of Climbazole should avoid using products containing this ingredient.

  • If this is not feasible, strict personal hygiene practices should be followed, including thorough handwashing before entering the laboratory and before handling samples.

  • Always wear appropriate personal protective equipment (PPE), including gloves and a lab coat. Change gloves frequently, especially after touching any personal items or skin.

Q5: Besides personal care products, what are other potential sources of laboratory contamination?

General laboratory contaminants can also interfere with your analysis. These include:

  • Plastics: Leaching of plasticizers, antioxidants, and other additives from centrifuge tubes, pipette tips, and solvent bottles can introduce interfering compounds into your samples.

  • Detergents: Residues from detergents used to wash glassware can cause significant ion suppression or adduct formation in mass spectrometry.

  • Solvents: Impurities in solvents or using non-LC-MS grade solvents can introduce a variety of contaminants.

  • Cross-contamination: Improper handling of samples and standards can lead to cross-contamination. Never return unused portions of a standard to the stock container.

Troubleshooting Guide

Issue: An unexpected peak corresponding to unlabeled Climbazole is observed in my analysis.

This guide will walk you through a systematic approach to identify the source of the contamination.

Step 1: Verify the Purity of Your this compound Standard

  • Action: Review the Certificate of Analysis (CoA) for your specific lot of this compound.

  • Rationale: The CoA provides quantitative data on the isotopic purity of the standard. This will tell you the expected percentage of the unlabeled (d0) form.

  • Interpretation: If the observed peak intensity of the unlabeled Climbazole is consistent with the isotopic purity stated in the CoA, then the "contamination" is an inherent impurity of the standard. If the intensity is significantly higher, it indicates an external source of contamination.

Step 2: Check for System-Level Contamination

  • Action: Perform a "blank" run on your LC-MS system. This involves injecting the mobile phase or a clean solvent that has been through your sample preparation workflow.

  • Rationale: This will determine if the contamination is present in your LC-MS system, solvents, or sample preparation reagents.

  • Interpretation:

    • Peak Present: The contamination is in your system, solvents, or reagents. Proceed to Step 3.

    • Peak Absent: The contamination is likely being introduced during sample handling or from your laboratory environment. Proceed to Step 4.

Step 3: Isolate System-Level Contamination

  • Action: Systematically check each component of your analytical workflow.

    • Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.

    • Replace or thoroughly clean the injection port and sample loop.

    • If possible, bypass the column and inject directly into the mass spectrometer to check for contamination in the source.

    • Use fresh, unopened vials and caps.

  • Rationale: This process of elimination will help pinpoint the contaminated component.

Step 4: Investigate Environmental and Handling-Related Contamination

  • Action:

    • Wipe Test: Perform a wipe test on laboratory surfaces, equipment, and even the outside of your sample vials. See the detailed protocol below.

    • Review Handling Procedures: Observe sample preparation procedures to identify any potential for cross-contamination. Ensure proper use of PPE.

    • Personnel Screening: Inquire if any lab personnel handling the samples use personal care products containing Climbazole.

  • Rationale: This will help identify if the contamination is coming from the laboratory environment or through direct contact.

Data Presentation

Table 1: Isotopic Purity of a Representative Lot of this compound

Isotopic FormPercentage
d494.82%
d35.06%
d20.12%
d0 (unlabeled)<0.1% (inferred)

Data is sourced from a representative Certificate of Analysis and may vary between lots.

Table 2: Concentration of Climbazole in Various Personal Care Products

Product TypeMaximum Authorized Concentration
Rinse-off Anti-Dandruff Shampoo2.0%
Leave-on Hair Care Products0.5%
Face Creams0.2%
Foot Care Products0.2%
Preservative in Rinse-off Shampoo0.5%

Data sourced from European Union cosmetic regulations.[1][2]

Experimental Protocols

Protocol 1: Wipe Test for Surface Contamination

Objective: To determine if laboratory surfaces are a source of unlabeled Climbazole contamination.

Materials:

  • Sterile cotton swabs or low-lint wipes

  • LC-MS grade solvent (e.g., methanol or acetonitrile)

  • Clean, labeled sample vials

  • Vortex mixer

  • LC-MS system

Procedure:

  • Moisten a sterile swab or wipe with the LC-MS grade solvent.

  • Thoroughly wipe a defined area (e.g., 10 cm x 10 cm) of the surface to be tested (e.g., lab bench, fume hood, equipment).

  • Place the head of the swab or the wipe into a clean, labeled sample vial.

  • Add a known volume of solvent to the vial (e.g., 1 mL).

  • Cap the vial and vortex for 30 seconds to extract any residues from the swab/wipe.

  • Analyze the solvent by LC-MS for the presence of unlabeled Climbazole.

Protocol 2: System Blank Run

Objective: To assess the level of background contamination in the LC-MS system.

Materials:

  • LC-MS grade mobile phase solvents

  • A clean, unused autosampler vial with a new cap

  • LC-MS system

Procedure:

  • Fill a clean autosampler vial with fresh, LC-MS grade mobile phase A or a suitable clean solvent (e.g., 50:50 acetonitrile:water).

  • Place the vial in the autosampler.

  • Set up your standard LC-MS method for Climbazole analysis.

  • Inject a volume of the blank solvent equivalent to your sample injection volume.

  • Acquire and analyze the data for the presence of a peak at the retention time of unlabeled Climbazole.

Visualizations

Contamination_Troubleshooting_Workflow start Unlabeled Climbazole Peak Detected check_coa Review Certificate of Analysis for Isotopic Purity start->check_coa is_impurity Is the peak intensity consistent with the CoA? check_coa->is_impurity impurity_confirmed Contamination is an inherent impurity of the standard. Document and proceed. is_impurity->impurity_confirmed Yes external_contamination External contamination is likely. is_impurity->external_contamination No blank_run Perform a system blank run external_contamination->blank_run peak_in_blank Is the peak present in the blank run? blank_run->peak_in_blank system_contamination System contamination. Isolate the source (solvents, vials, LC components). peak_in_blank->system_contamination Yes environmental_contamination Environmental or handling contamination is likely. peak_in_blank->environmental_contamination No wipe_test Perform wipe tests on lab surfaces and equipment. environmental_contamination->wipe_test review_procedures Review handling procedures and PPE use. wipe_test->review_procedures personnel_screening Check for personnel use of Climbazole-containing products. review_procedures->personnel_screening

Caption: Troubleshooting workflow for identifying the source of unlabeled Climbazole.

Isotopic_Labeling_Interference cluster_climbazole Climbazole Structure cluster_climbazole_d4 This compound Structure climbazole_structure Climbazole (Unlabeled) lc_ms LC-MS Analysis climbazole_structure->lc_ms climbazole_d4_structure This compound (Deuterated) climbazole_d4_structure->lc_ms label_d Deuterium (D) unlabeled_peak Unlabeled Climbazole Peak (Analyte of Interest) lc_ms->unlabeled_peak labeled_peak This compound Peak (Internal Standard) lc_ms->labeled_peak contamination_source External Contamination (e.g., Personal Care Products) contamination_source->unlabeled_peak Interference

References

Technical Support Center: Refining Integration Parameters for Climbazole-d4 Chromatographic Peaks

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Climbazole-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic analysis of this compound, with a focus on refining peak integration parameters.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: My this compound peak is showing up earlier than the non-deuterated Climbazole peak. Is this normal?

Yes, it is common for deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This phenomenon is due to the deuterium isotope effect, where the C-D bond is slightly shorter and stronger than the C-H bond, leading to weaker intermolecular interactions with the stationary phase. This can result in a small but noticeable shift in retention time.

Troubleshooting Steps:

  • Confirm Peak Identity: Verify the identity of both the Climbazole and this compound peaks by analyzing individual standards.

  • Adjust Integration Window: Ensure that your data acquisition and processing methods have a wide enough retention time window to capture both the analyte and the internal standard peaks.

  • Method Optimization: If the separation is too large and affects the analytical run time, you may consider minor adjustments to the mobile phase composition or gradient profile to reduce the separation while maintaining resolution from other components.

Q2: I am observing significant baseline noise, which is affecting the integration of my low-concentration this compound peak. What can I do?

High baseline noise can be a significant issue, especially when quantifying low-level internal standards. The source of the noise can be from the mobile phase, the HPLC system, or the detector.[1][2][3][4]

Troubleshooting Steps:

  • Mobile Phase Check:

    • Ensure you are using high-purity solvents and freshly prepared mobile phases.

    • Degas the mobile phase to remove dissolved gases, which can cause pressure fluctuations and baseline noise.[3]

    • If using buffers, ensure they are fully dissolved and filtered.

  • System Check:

    • Inspect the pump for leaks and ensure the check valves are functioning correctly. Pulsations in the baseline can often be traced back to the pump.[3]

    • Clean the injector and ensure there are no blockages.

    • Check for any loose fittings in the flow path.

  • Detector Check:

    • Allow the detector lamp to warm up sufficiently before analysis.

    • Clean the flow cell if you suspect contamination.[1]

    • Ensure the detector wavelength is appropriate for Climbazole. A common wavelength for Climbazole is around 220-225 nm.

Workflow for Diagnosing Baseline Noise:

G start High Baseline Noise Observed mobile_phase Check Mobile Phase (Purity, Degassing, Buffers) start->mobile_phase system_check Perform System Check (Pump, Injector, Fittings) mobile_phase->system_check Noise Persists resolve Noise Resolved mobile_phase->resolve detector_check Inspect Detector (Lamp, Flow Cell, Wavelength) system_check->detector_check Noise Persists system_check->resolve detector_check->resolve Issue Identified

Caption: A logical workflow for troubleshooting high baseline noise in HPLC analysis.

Q3: My this compound peak is showing tailing/fronting. How can I improve the peak shape?

Poor peak shape can be caused by a variety of factors, including column issues, inappropriate mobile phase, or sample solvent effects.

Troubleshooting Steps:

  • Column Health:

    • Ensure your column is not overloaded. Try injecting a smaller sample volume.

    • If the column is old or has been used with complex matrices, it may be contaminated or degraded. Try flushing the column with a strong solvent or replace it if necessary.

  • Mobile Phase pH:

    • Climbazole is an imidazole antifungal. The pH of the mobile phase can significantly affect the peak shape of such compounds. For basic compounds like Climbazole, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium formate buffer) can often improve peak shape by ensuring the analyte is in a single ionic form.

  • Sample Solvent:

    • Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used to dissolve the sample, it can cause peak distortion. If possible, evaporate the strong solvent and reconstitute the sample in the mobile phase.

Frequently Asked Questions (FAQs)

General Questions

Q4: What are typical integration parameters for a deuterated internal standard like this compound?

While exact parameters are method-dependent, here are some general guidelines for setting peak width and threshold:

  • Peak Width: The peak width should be set to match the width of the narrowest peak of interest at its base. A good starting point is to measure the peak width of a well-defined this compound peak from a standard injection.

  • Threshold: The threshold determines the minimum peak height that will be detected. It should be set high enough to exclude baseline noise but low enough to detect the smallest this compound peak of interest. A common approach is to set the threshold at a level that is 2-3 times the average baseline noise.

Quantitative Data for Integration Parameter Refinement:

ParameterRecommended Starting ValueHow to Optimize
Peak Width (sec) 5 - 15Measure the width of a representative this compound peak at its base. Adjust the value to be slightly wider than this measurement.
Threshold (µV or AU) 2-3x Baseline NoiseDetermine the average noise level from a blank injection. Set the threshold above this to avoid integrating noise spikes.
Baseline Correction StandardFor minor peaks on a sloping baseline, consider using a valley-to-valley or tangential skim approach, depending on the resolution from adjacent peaks.
Experimental Protocol Questions

Q5: Can you provide a detailed experimental protocol for the analysis of Climbazole that can be adapted for this compound?

The following protocol is a composite based on published methods and can be used as a starting point for your analysis.

Detailed Experimental Protocol for Climbazole Analysis:

ParameterSpecification
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 40% B, increase to 70% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 225 nm or Mass Spectrometer
MS/MS Transitions Climbazole: 293.0 > 69.0This compound: 296.0 > 225.1[5][6][7]

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Collection add_is Add this compound Internal Standard sample->add_is extract Extraction add_is->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute inject Inject Sample reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: A typical experimental workflow for the quantification of Climbazole using a deuterated internal standard.

Data Interpretation Questions

Q6: How do I handle co-elution of this compound with a matrix component?

Co-elution with matrix components can lead to ion suppression or enhancement in mass spectrometry, affecting the accuracy of quantification.

Troubleshooting Steps:

  • Modify Chromatography:

    • Adjust the mobile phase gradient to improve separation. A shallower gradient can often resolve closely eluting peaks.

    • Try a different stationary phase (column) with a different selectivity.

  • Improve Sample Preparation:

    • Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • Mass Spectrometry Settings:

    • Ensure you are using a specific enough MRM transition to differentiate this compound from the co-eluting interference.

Signaling Pathway for Ion Suppression/Enhancement:

G cluster_source Ion Source cluster_gas_phase Gas Phase cluster_detector Detector analyte This compound droplet ESI Droplet analyte->droplet matrix Co-eluting Matrix matrix->droplet ions [this compound+H]+ Ions droplet->ions Evaporation & Ionization suppression Reduced Ionization Efficiency (Ion Suppression) ions->suppression Competition for Charge signal Altered Signal Intensity suppression->signal

Caption: A simplified diagram illustrating the mechanism of ion suppression in the electrospray ionization source.

References

Validation & Comparative

Method Validation for Climbazole Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Climbazole, a common antifungal agent. The focus is on providing researchers, scientists, and drug development professionals with the necessary data and protocols to select the most appropriate assay for their specific needs. This includes a detailed look at the industry-standard use of Climbazole-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays and a comparison with alternative analytical techniques.

Executive Summary

The quantification of Climbazole in various matrices is critical for product development, quality control, and pharmacokinetic studies. The gold standard for bioanalytical assays is Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), utilizing a deuterated internal standard such as this compound for optimal accuracy and precision. However, alternative methods like High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Visible (UV-Vis) spectrophotometry, and microbiological assays offer viable, and often more accessible, options depending on the specific requirements of the analysis. This guide presents a side-by-side comparison of these methods, summarizing their performance characteristics and providing detailed experimental protocols.

Comparison of Analytical Methods for Climbazole Quantification

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, available equipment, and throughput needs. Below is a summary of the performance of different validated methods for Climbazole analysis.

MethodInternal StandardLinearity RangeAccuracy (%)Precision (%RSD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
UHPLC-MS/MS This compound4 - 2000 ng/mL[1]97 - 103%[2]< 15%[2]4 ng/mL[1]High sensitivity and selectivityRequires expensive equipment and expertise
HPLC-UV Not specified60 - 480 µg/mL[3]97.10% (mean recovery)[3]0.41%[3]Not ReportedWidely available, good precisionLower sensitivity than MS/MS
UV-Vis Spectrophotometry None5 - 25 µg/mL[4]98.21 - 99.83%[4][5]< 2.0%[4]7.20 µg/mL[4][5]Simple, rapid, and cost-effectiveLow selectivity, prone to interference
Microbiological Assay NoneNot applicable (zone diameter)99.7% (mean recovery)[3]2.45%[3]Not applicableMeasures biological activityLower precision, less specific

Detailed Experimental Protocols

UHPLC-MS/MS Method with this compound

This method is ideal for the sensitive and specific quantification of Climbazole in complex matrices such as plasma, urine, or product formulations. The use of a stable isotope-labeled internal standard like this compound is best practice as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise results.[6]

a. Sample Preparation (for cosmetic products):

  • Accurately weigh a portion of the sample (e.g., shampoo) containing Climbazole.

  • Disperse the sample in a suitable organic solvent (e.g., methanol).

  • Spike the sample with a known concentration of this compound internal standard solution.

  • Vortex mix and sonicate to ensure complete dissolution and extraction of Climbazole.

  • Centrifuge the sample to precipitate any insoluble excipients.

  • Collect the supernatant and dilute as necessary with the mobile phase before injection.

b. Chromatographic Conditions:

  • Column: A reversed-phase column, such as a C18, is typically used.

  • Mobile Phase: A gradient of water with a small percentage of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

c. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Climbazole Transition: m/z 293.1 → [specific fragment ion]

    • This compound Transition: m/z 297.1 → [corresponding fragment ion]

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

HPLC-UV Method

A robust and widely used method for the quantification of active ingredients in pharmaceutical and cosmetic formulations.

a. Sample Preparation:

  • Prepare a standard stock solution of Climbazole in a suitable solvent (e.g., methanol).

  • Prepare working standards by serial dilution of the stock solution.

  • For the sample, accurately weigh a portion of the product and dissolve it in the mobile phase.

  • Filter the sample solution through a 0.45 µm filter before injection.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at the wavelength of maximum absorbance for Climbazole (around 220-225 nm).[3]

UV-Visible Spectrophotometric Method

A simple and rapid method suitable for the quantification of Climbazole in less complex samples or as a preliminary screening tool.

a. Sample Preparation:

  • Accurately weigh a sample containing Climbazole and dissolve it in a suitable solvent (e.g., ethanol).[4][5]

  • Prepare a series of standard solutions of Climbazole in the same solvent.

  • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (approximately 222 nm in ethanol).[4][5]

b. Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

  • Determine the concentration of Climbazole in the sample solution by interpolating its absorbance on the calibration curve.

Microbiological Assay

This method determines the antifungal activity of Climbazole and can be used as a quality control test.

a. Microorganism:

  • A susceptible strain of fungus, such as Candida albicans, is used as the test organism.[7]

b. Procedure (Cylinder-Plate Method):

  • Prepare a culture of the test organism and inoculate a suitable agar medium.

  • Pour the inoculated agar into petri dishes.

  • Place sterile cylinders onto the surface of the solidified agar.

  • Fill the cylinders with standard solutions of Climbazole and the test sample.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zones of inhibition around the cylinders.

  • The concentration of active Climbazole is determined by comparing the zone of inhibition of the sample to that of the standards.[3][7]

Mandatory Visualizations

Signaling Pathway of Climbazole's Antifungal Action

Climbazole, like other azole antifungals, targets the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][9] Inhibition of this pathway disrupts the membrane's integrity, leading to fungal cell death.

Climbazole_Mechanism_of_Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Climbazole Climbazole LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) Climbazole->LanosterolDemethylase Inhibits LanosterolDemethylase->Lanosterol

Caption: Mechanism of action of Climbazole via inhibition of the ergosterol biosynthesis pathway.

Experimental Workflow for UHPLC-MS/MS Method Validation

A typical workflow for validating a UHPLC-MS/MS method for Climbazole quantification involves several key steps to ensure the reliability of the results.

Method_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters PrepStandards Prepare Calibration Standards & Quality Controls (QCs) LCMS UHPLC-MS/MS Analysis PrepStandards->LCMS PrepSample Prepare Sample with This compound (IS) PrepSample->LCMS Specificity Specificity LCMS->Specificity Linearity Linearity & Range LCMS->Linearity Accuracy Accuracy LCMS->Accuracy Precision Precision LCMS->Precision LLOQ LLOQ LCMS->LLOQ Stability Stability LCMS->Stability

Caption: General workflow for the validation of a UHPLC-MS/MS method for Climbazole analysis.

References

A Comparative Guide to Internal Standards for Climbazole Analysis: The Case for Climbazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antifungal agent climbazole, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Climbazole-d4, a deuterated stable isotope-labeled (SIL) internal standard, with other potential internal standards, supported by experimental data and detailed methodologies.

The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variations in extraction recovery, matrix effects, and instrument response. While various compounds can be employed as internal standards, they generally fall into two main categories: stable isotope-labeled standards and structural analogs.

This compound: The Gold Standard for Climbazole Quantification

This compound is chemically identical to climbazole, with the exception that four hydrogen atoms have been replaced by deuterium atoms. This subtle difference in mass allows it to be distinguished from the native analyte by a mass spectrometer, while its identical physicochemical properties ensure that it co-elutes chromatographically and behaves similarly during sample extraction and ionization. This co-elution is critical for effectively compensating for matrix-induced signal suppression or enhancement, a common challenge in complex biological and environmental samples.

The use of a stable isotope-labeled internal standard like this compound is widely considered the gold standard in quantitative mass spectrometry. Its ability to accurately correct for variability in recovery is particularly crucial when dealing with complex matrices or multi-step sample preparation procedures.

The Contenders: An Overview of Alternative Internal Standards

While this compound represents the ideal choice, other compounds could be considered as internal standards for climbazole analysis, primarily structural analogs.

Structural Analogs: These are compounds that are not isotopically labeled but have a chemical structure similar to the analyte. For climbazole, potential structural analogs could include other imidazole or triazole antifungal agents such as ketoconazole or miconazole.

The primary advantage of structural analogs is often their lower cost and wider availability compared to custom-synthesized SIL standards. However, their utility is limited by the fact that their physicochemical properties are not identical to the analyte. This can lead to differences in chromatographic retention time, extraction efficiency, and ionization response, ultimately compromising the accuracy of quantification. A structural analog may not co-elute with the analyte, and therefore may not experience the same degree of matrix effects, leading to inaccurate correction.

Head-to-Head: Performance Data of this compound

A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of climbazole and its metabolites in human urine provides robust performance data for a deuterated internal standard. The following table summarizes the key validation parameters.

Performance MetricResult
Linearity Range 4 to 2000 ng/mL[1]
Limit of Detection (LOD) 1 ng/mL[1]
Limit of Quantification (LOQ) 4 ng/mL[1]
Intra-day Precision (RSD) < 15%[2]
Inter-day Precision (RSD) < 15%[2]
Accuracy (Recovery) 97% to 103% in spiked pooled urine[2]
Robustness (Accuracy in individual urine samples) 101% to 110% (at 10 and 100 µg/L)[2]

Note: While the specific deuterated standard is not explicitly named "this compound" in the source, it is a deuterated form of climbazole used for the same analytical purpose.

Visualizing the Rationale: Workflows and Pathways

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the metabolic fate of climbazole and a logical workflow for selecting an appropriate internal standard.

Metabolic Pathway of Climbazole Climbazole Climbazole Metabolite1 (OH)2-Climbazole Climbazole->Metabolite1 Hydroxylation Metabolite2 cx-OH-Climbazole Climbazole->Metabolite2 Hydroxylation Conjugation Glucuronidation Metabolite1->Conjugation Metabolite2->Conjugation Excretion Urinary Excretion Conjugation->Excretion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Climbazole Utilizing Climbazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Climbazole, with a focus on the application of its deuterated internal standard, Climbazole-d4. The objective is to offer a clear, data-driven overview to aid in the selection and implementation of the most suitable analytical method for specific research and development needs. This document summarizes key performance data from various validated methods and provides detailed experimental protocols.

Executive Summary

The accurate quantification of Climbazole, a widely used antifungal agent in pharmaceutical and cosmetic products, is crucial for quality control, pharmacokinetic studies, and exposure monitoring.[1][2][3] The use of a deuterated internal standard, this compound, is a common strategy to improve the accuracy and precision of these analytical methods, particularly in complex matrices. This guide compares the performance of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and microbiological assays for the determination of Climbazole.

Quantitative Performance Comparison

The following tables summarize the key validation parameters for different analytical methods used to quantify Climbazole.

Table 1: Performance Characteristics of UHPLC-MS/MS Method for Climbazole Quantification

ParameterPerformanceReference
Instrumentation UHPLC coupled with a tandem mass spectrometer[4]
Internal Standard Deuterated Climbazole (this compound)[4]
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI), positive mode[4]
MRM Transition (Climbazole) 293.0 > 69.0[4]
MRM Transition (this compound) 296.0 > 225.1[4]
Linear Range 4 to 2000 ng/mL[4]
Limit of Detection (LOD) 1 ng/mL[4]
Limit of Quantification (LOQ) 4 ng/mL[4]
Application Measurement of Climbazole deposition on artificial skin and human scalp[4]

Table 2: Performance Characteristics of UV Spectrophotometric Method for Climbazole Estimation

ParameterPerformanceReference
Instrumentation Twin beam UV spectrophotometer[5]
Solvent Ethanol (99.9%)[5]
Detection Wavelength (λmax) 222 nm[5]
Linearity Range 5 - 25 µg/mL[5][6]
Correlation Coefficient (R²) 0.9938[5][6]
Accuracy 98.21% - 99.83%[5][6]
Precision (%RSD) < 2.0%[5]
Limit of Detection (LOD) 2.37 µg/mL[5][6]
Limit of Quantification (LOQ) 7.20 µg/mL[5][6]
Application Quantification of Climbazole in bulk and shampoo dosage forms[5]

Table 3: Comparative Analysis of HPLC and Microbiological Assay for Climbazole in Shampoo

ParameterHPLC MethodMicrobiological AssayReference
Linearity (Correlation Coefficient) r = 0.9898r = 0.9766[7]
Precision (RSD) 0.41%2.45%[7]
Mean Recovery (Accuracy) 97.10%99.7%[7]
Test Organism Not ApplicableCandida albicans ATCC10231[7]
Conclusion No significant difference between the two methods (p<0.05)No significant difference between the two methods (p<0.05)[7]

Experimental Protocols

UHPLC-MS/MS Method for Climbazole in Human Scalp Samples

This protocol is based on the methodology for measuring Climbazole deposition from hair care products.[4]

a. Sample Preparation (Buffer Scrub Method):

  • A surfactant-modified phosphate-buffered saline (PBS) solution is used for sampling Climbazole from the human scalp.[4]

  • The collected samples are then processed for extraction.

b. Chromatographic Conditions:

  • System: Ultra-High-Performance Liquid Chromatography system.

  • Internal Standard: Deuterated Climbazole is added to the samples.[4]

c. Mass Spectrometric Conditions:

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[4]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[4]

  • MRM Transitions:

    • Climbazole: 293.0 > 69.0[4]

    • Deuterated Climbazole: 296.0 > 225.1[4]

d. Quantification:

  • A calibration curve is generated with a linear range of 4 to 2000 ng/mL.[4]

UV Spectrophotometric Method for Climbazole in Bulk and Shampoo

This protocol outlines a simple and rapid method for the quantification of Climbazole.[5][6]

a. Preparation of Standard Solutions:

  • A stock solution of Climbazole is prepared in 99.9% ethanol.

  • Serial dilutions are made to obtain concentrations within the linear range of 5-25 µg/mL.[5][6]

b. Spectrophotometric Measurement:

  • The absorbance of the standard solutions is measured at 222 nm using a twin beam UV spectrophotometer, with ethanol as a blank.[5]

  • A calibration curve is plotted with absorbance versus concentration.

c. Sample Preparation (Shampoo):

  • A known quantity of the shampoo formulation is accurately weighed.

  • The sample is dissolved in ethanol and sonicated to ensure complete dissolution of Climbazole.

  • The solution is filtered, and the filtrate is diluted with ethanol to a concentration within the calibration range.

  • The absorbance of the sample solution is measured, and the concentration is determined from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

Caption: Workflow for UHPLC-MS/MS analysis of Climbazole.

UV_Spec_Workflow cluster_sample Sample Preparation cluster_measurement UV Spectrophotometric Measurement Stock Climbazole Stock Solution in Ethanol Dilutions Serial Dilutions (5-25 µg/mL) Stock->Dilutions Measure Measure Absorbance at 222 nm Dilutions->Measure Shampoo Weigh Shampoo Sample Dissolve Dissolve in Ethanol & Sonicate Shampoo->Dissolve Filter Filter and Dilute Dissolve->Filter Filter->Measure Cal_Curve Generate Calibration Curve Measure->Cal_Curve Quantify Quantify Sample Cal_Curve->Quantify Results Results (µg/mL) Quantify->Results

Caption: Workflow for UV Spectrophotometric analysis of Climbazole.

Conclusion

The choice of an analytical method for Climbazole quantification depends on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • UHPLC-MS/MS with this compound offers the highest sensitivity and selectivity, making it ideal for bioanalytical studies where trace levels of Climbazole need to be quantified in complex biological matrices. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

  • UV Spectrophotometry provides a simple, rapid, and cost-effective alternative for the routine quality control of Climbazole in bulk drug and pharmaceutical formulations like shampoos, where concentrations are relatively high.

  • HPLC and Microbiological Assays can also be effectively employed, with studies showing no significant difference in their performance for certain applications. The microbiological assay offers the advantage of assessing the antifungal activity directly.

For robust and reliable bioanalytical data, the cross-validation of methods is recommended, and the use of an appropriate internal standard like this compound is a critical component of a validated analytical method.

References

A Comparative Guide to the Quantification of Climbazole: Accuracy and Precision with Climbazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of analytical methods for the quantification of Climbazole, with a special focus on the use of its deuterated analog, Climbazole-d4, as an internal standard to enhance accuracy and precision. The information presented herein is compiled from publicly available experimental data to aid in the selection of the most suitable analytical methodology.

Overview of Quantification Methods

The two primary methods discussed for the quantification of Climbazole are UV-Vis Spectrophotometry and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While UV-Vis spectrophotometry offers a simpler and more accessible approach, LC-MS/MS, particularly when coupled with an isotopically labeled internal standard like this compound, provides superior sensitivity and selectivity.

Quantitative Performance Comparison

The following tables summarize the key performance metrics for Climbazole quantification using different analytical techniques.

Table 1: Performance of UV-Vis Spectrophotometric Method for Climbazole Quantification

ParameterResultCitation
Linearity Range5–25 µg/ml[1][2]
Correlation Coefficient (R²)0.9938[1][2]
Accuracy98.21% - 99.83%[1][2]
Precision (%RSD)< 2.0%[1]
Limit of Detection (LOD)2.37 µg/ml[1][2]
Limit of Quantification (LOQ)7.20 µg/ml[1][2]

Table 2: Performance of LC-MS/MS Methods for Climbazole and its Metabolites Quantification

ParameterClimbazole with this compound ISClimbazole MetabolitesCitation
Linearity Range4 to 2000 ng/mL1 µg/l to 100 µg/l[3][4]
Accuracy (Mean Relative Recovery)Not explicitly stated97% to 103% (in pooled urine)[4]
Precision (CV)Not explicitly stated< 15% (mostly < 10%)[4]
Limit of Detection (LOD)1 ng/mL~1.5 µg/l[3][4]
Limit of Quantification (LOQ)4 ng/mLNot explicitly stated[3]

Experimental Protocols

UV-Vis Spectrophotometric Method

This method provides a straightforward approach for the quantification of Climbazole in bulk and shampoo dosage forms.[1][2]

  • Solvent Preparation: 99.9% ethanol is used as the solvent.[1][2]

  • Standard Solution Preparation: A series of standard solutions of Climbazole are prepared in the concentration range of 5-25 µg/ml in ethanol.[1][2]

  • Sample Preparation: The sample containing Climbazole is dissolved and diluted with ethanol to fall within the linear range.

  • Spectrophotometric Measurement: The absorbance of the standard and sample solutions is measured at a wavelength of 222 nm using a twin beam UV spectrophotometer.[1][2]

  • Quantification: A calibration curve is generated by plotting the absorbance of the standard solutions against their concentrations. The concentration of Climbazole in the sample is then determined from this curve.

LC-MS/MS Method with this compound Internal Standard

This highly sensitive and specific method is suitable for quantifying Climbazole in complex matrices such as artificial skin and human scalp extracts.[3]

  • Internal Standard: Deuterated Climbazole (this compound) is used as the internal standard.[3]

  • Sample Preparation: A buffer scrub method with a surfactant-modified phosphate-buffered saline (PBS) solution is employed for sampling from human scalp.[3]

  • Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is used for separation.

  • Ionization: Atmospheric pressure chemical ionization (APCI) in positive mode is utilized.[3]

  • Mass Spectrometry: Detection and quantification are performed using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.[3]

    • MRM transition for Climbazole: 293.0 > 69.0[3]

    • MRM transition for this compound: 296.0 > 225.1[3]

  • Quantification: The ratio of the peak area of Climbazole to that of the internal standard (this compound) is used for quantification against a calibration curve.

Visualizing the Workflow and Data Analysis

The following diagrams illustrate the experimental workflow for Climbazole quantification and the logical steps involved in determining the accuracy and precision of the method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing & Quantification sample Sample Collection (e.g., Bulk Drug, Shampoo, Scalp Scrub) extraction Extraction/Dilution (e.g., with Ethanol or PBS buffer) sample->extraction is_addition Internal Standard Spiking (this compound for LC-MS/MS) extraction->is_addition For LC-MS/MS uv_vis UV-Vis Spectrophotometry (at 222 nm) extraction->uv_vis lc_ms UHPLC-MS/MS Analysis (MRM mode) is_addition->lc_ms calibration Calibration Curve Generation uv_vis->calibration lc_ms->calibration quantification Concentration Determination calibration->quantification result Final Concentration quantification->result

Experimental workflow for Climbazole quantification.

data_analysis_logic cluster_accuracy Accuracy Determination cluster_precision Precision Determination known_conc Prepare Samples with Known Climbazole Concentrations measure_conc Measure Concentrations using the Analytical Method known_conc->measure_conc calc_recovery Calculate Percent Recovery ((Measured Conc. / Known Conc.) * 100) measure_conc->calc_recovery final_accuracy Accuracy Result calc_recovery->final_accuracy replicate_measurements Perform Replicate Measurements of the Same Sample intraday Intraday Precision (within the same day) replicate_measurements->intraday interday Interday Precision (on different days) replicate_measurements->interday calc_rsd Calculate Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV) intraday->calc_rsd interday->calc_rsd final_precision Precision Result calc_rsd->final_precision

Logical flow for determining accuracy and precision.

Conclusion

The choice of an analytical method for Climbazole quantification depends on the specific requirements of the study. For routine analysis of formulations where high sensitivity is not critical, the UV-Vis spectrophotometric method offers a simple, rapid, and cost-effective solution with acceptable accuracy and precision.[1][2]

For bioanalytical studies, such as determining Climbazole levels on the scalp or in other biological matrices, the UHPLC-MS/MS method is superior. The use of a deuterated internal standard like this compound is highly recommended to compensate for matrix effects and variations in sample preparation, thereby ensuring the highest level of accuracy and precision in the quantification.[3] The data on Climbazole metabolites further supports the robustness of LC-MS/MS in providing reliable quantitative results in complex biological fluids.[4]

References

Linearity Unveiled: A Comparative Guide to Calibration Curves for Climbazole Analysis Using Climbazole-d4 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing a robust and reliable bioanalytical method is paramount. A critical aspect of this is the linearity of the calibration curve, which ensures that the instrumental response is directly proportional to the concentration of the analyte over a specific range. This guide provides a detailed comparison of the linearity assessment of calibration curves for the antifungal agent climbazole, focusing on the use of a stable isotope-labeled (SIL) internal standard, Climbazole-d4, versus a structural analog internal standard.

This comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate internal standard for your analytical needs. As a deuterated analog, this compound is expected to exhibit nearly identical chemical and physical properties to climbazole, making it an ideal internal standard that co-elutes and experiences similar matrix effects. This leads to superior accuracy and precision in quantification. In contrast, a structural analog, while similar in structure, will have different physicochemical properties, potentially leading to variations in extraction recovery, chromatographic retention, and ionization efficiency.

Performance Under the Microscope: A Data-Driven Comparison

The performance of an analytical method is defined by its validation parameters. Here, we present a summary of the quantitative data for the linearity of climbazole calibration curves using both this compound and a representative structural analog internal standard.

Parameter Method with this compound (SIL) Method with Structural Analog (e.g., other Azole Antifungal)
Analytical Technique Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)High-Performance Liquid Chromatography with UV detection (HPLC-UV)
Linear Range 4 - 2000 ng/mL[1]0.05 - 10 mg/L (for other azoles)
Correlation Coefficient (r²) > 0.99> 0.99
Precision (%RSD) Typically < 15%Typically < 15%
Accuracy (%Bias) Typically within ±15%Typically within ±15%

In Detail: The Experimental Protocols

To ensure reproducibility and aid in the implementation of these methods, detailed experimental protocols are provided below.

Protocol 1: Linearity Assessment using this compound Internal Standard by UHPLC-MS/MS

This method is highly sensitive and specific for the quantification of climbazole in complex matrices.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of climbazole and this compound in a suitable organic solvent (e.g., methanol).

  • Prepare a series of calibration standards by spiking a known amount of climbazole stock solution into a blank biological matrix to achieve concentrations ranging from 4 to 2000 ng/mL.[1]

  • Add a constant concentration of this compound to each calibration standard and quality control (QC) sample.

2. Sample Preparation:

  • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) to the plasma samples.

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

3. UHPLC-MS/MS Analysis:

  • Inject the prepared samples onto a C18 reverse-phase column.

  • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Detect the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both climbazole and this compound.

4. Data Analysis:

  • Calculate the peak area ratio of climbazole to this compound for each standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of climbazole.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The acceptance criterion for linearity is typically r² ≥ 0.99.

Protocol 2: Linearity Assessment using a Structural Analog Internal Standard by HPLC-UV

This method offers a cost-effective alternative to LC-MS/MS, though it may be less sensitive and specific.

1. Preparation of Standard Solutions:

  • Prepare stock solutions of climbazole and a suitable structural analog internal standard (e.g., another azole antifungal like naproxen) in a suitable solvent.

  • Prepare a series of calibration standards by spiking known amounts of climbazole into a blank matrix to cover the desired concentration range (e.g., 0.05 to 10 mg/L).

  • Add a constant concentration of the structural analog internal standard to each calibration standard and QC sample.

2. Sample Preparation:

  • Employ a liquid-liquid extraction or solid-phase extraction method to isolate the analytes from the biological matrix.

  • Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

3. HPLC-UV Analysis:

  • Inject the prepared samples onto a C18 reverse-phase column.

  • Use an isocratic or gradient elution with a suitable mobile phase (e.g., a mixture of phosphate buffer and acetonitrile).

  • Detect the analytes using a UV detector at a wavelength where both climbazole and the internal standard have significant absorbance.

4. Data Analysis:

  • Calculate the peak area ratio of climbazole to the structural analog internal standard for each standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of climbazole.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

Visualizing the Workflow

To provide a clear understanding of the experimental process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_start Start: Blank Matrix add_analyte Spike with Climbazole prep_start->add_analyte add_is Add Internal Standard (this compound or Structural Analog) add_analyte->add_is extraction Extraction (e.g., Protein Precipitation) add_is->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection Inject into LC System reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (MS/MS or UV) separation->detection peak_integration Peak Area Integration detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve regression Linear Regression Analysis (y = mx + c, r²) cal_curve->regression end_point End: Linearity Assessed regression->end_point

Caption: Experimental workflow for linearity assessment.

The Signaling Pathway of Antifungal Action

While not directly related to the analytical methodology, understanding the mechanism of action of climbazole provides context for its importance in pharmaceutical development.

signaling_pathway climbazole Climbazole cyp51 Lanosterol 14α-demethylase (CYP51) climbazole->cyp51 Inhibits ergosterol Ergosterol cyp51->ergosterol Catalyzes conversion of lanosterol Lanosterol lanosterol->cyp51 fungal_cell_membrane Fungal Cell Membrane Integrity ergosterol->fungal_cell_membrane Essential component of membrane_disruption Disruption of Membrane and Fungal Cell Death fungal_cell_membrane->membrane_disruption Leads to

Caption: Simplified signaling pathway of Climbazole's antifungal action.

References

The Gold Standard in Climbazole Bioanalysis: A Case for Climbazole-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the regulated bioanalysis of the antifungal agent climbazole, the choice of an appropriate internal standard is paramount to ensure data integrity, accuracy, and regulatory compliance. This guide provides a comprehensive justification for the use of Climbazole-d4 as the internal standard of choice, comparing its performance characteristics to potential alternatives.

In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard. This compound, a deuterated form of climbazole, perfectly embodies the ideal characteristics of a SIL-IS, offering significant advantages over other potential internal standards, such as structural analogs.

Superior Performance by Design

The fundamental principle behind the superiority of a SIL-IS lies in its near-identical physicochemical properties to the analyte of interest. With the only significant difference being its mass, this compound behaves virtually identically to climbazole throughout the entire analytical process, from sample extraction and chromatographic separation to ionization in the mass spectrometer. This co-elution and similar ionization response effectively compensates for variability that can be introduced at various stages of the analysis, including matrix effects, extraction inconsistencies, and injection volume variations.

A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of climbazole in biological matrices has demonstrated the successful application of this compound. In this method, the distinct mass-to-charge ratios of climbazole and this compound allow for their simultaneous detection and quantification with high specificity and sensitivity.

Comparative Analysis: this compound vs. a Hypothetical Structural Analog

While no peer-reviewed literature explicitly details the use of a structural analog for the routine quantification of climbazole, we can infer the likely performance trade-offs based on established principles of bioanalytical method development. A structural analog, a compound with a similar but not identical chemical structure to the analyte, is a common alternative when a SIL-IS is unavailable. However, this approach comes with inherent limitations.

The following table summarizes the key performance parameters, comparing the validated data for this compound with the expected performance of a hypothetical structural analog internal standard.

Performance ParameterThis compound (Validated Data)Hypothetical Structural Analog (Expected Performance)Justification
Chromatographic Retention Time Co-elutes with climbazoleDifferent retention timeBeing chemically identical, this compound has the same chromatographic behavior as climbazole. A structural analog will have different physicochemical properties, leading to a different retention time.
Mass-to-Charge Ratio (m/z) Distinct from climbazole (e.g., MRM transition 296.0 > 225.1)[1][2][3]Distinct from climbazoleBoth would have different m/z values, allowing for mass spectrometric differentiation.
Ionization Efficiency Identical to climbazolePotentially differentAs a SIL-IS, this compound exhibits the same ionization response as climbazole, providing superior correction for matrix effects. A structural analog's ionization efficiency can differ, leading to less accurate correction.
Extraction Recovery Identical to climbazolePotentially differentThe identical chemical structure ensures that the extraction recovery of this compound mirrors that of climbazole. A structural analog may have different recovery, introducing a potential source of error.
Correction for Matrix Effects HighModerate to LowDue to identical behavior, this compound provides the most accurate compensation for ion suppression or enhancement caused by the biological matrix. A structural analog's ability to compensate is less reliable.

Experimental Protocol: A Validated LC-MS/MS Method for Climbazole

The following is a summary of the key aspects of a validated UHPLC-MS/MS method for the quantification of climbazole using this compound as an internal standard.[1][2][3]

1. Sample Preparation:

  • Biological samples (e.g., from human scalp) are collected.

  • An internal standard working solution containing this compound is added to the samples.

  • The samples undergo an extraction procedure (e.g., buffer scrub followed by solvent extraction) to isolate the analyte and internal standard.

2. Chromatographic Conditions:

  • System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A suitable reversed-phase column for the separation of climbazole.

  • Mobile Phase: A gradient of organic solvent (e.g., methanol or acetonitrile) and water, both typically containing a small amount of an additive like formic acid to improve peak shape and ionization.

  • Flow Rate: Optimized for the specific column dimensions.

  • Injection Volume: A small, precise volume of the extracted sample is injected.

3. Mass Spectrometric Conditions:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[1][2][3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Climbazole: 293.0 > 69.0[1][2][3]

    • This compound: 296.0 > 225.1[1][2][3]

4. Quantification:

  • The peak area ratio of the analyte (climbazole) to the internal standard (this compound) is calculated.

  • A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

  • The concentration of climbazole in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Method Validation Parameters:

  • Linear Range: 4 to 2000 ng/mL[1][2][3]

  • Limit of Detection (LOD): 1 ng/mL[1][2][3]

  • Limit of Quantification (LOQ): 4 ng/mL[1][2][3]

Visualizing the Rationale and Workflow

To further illustrate the justification for using this compound and the typical bioanalytical workflow, the following diagrams are provided.

G cluster_0 Justification for this compound cluster_1 Performance Comparison Analyte Climbazole IS This compound Analyte->IS Identical Physicochemical Properties Analog Structural Analog IS (Hypothetical) Analyte->Analog Similar but not Identical Properties High_Accuracy High Accuracy & Precision IS->High_Accuracy Lower_Accuracy Potentially Lower Accuracy & Precision Analog->Lower_Accuracy

Caption: Logical justification for selecting this compound.

G Start Biological Sample (e.g., Scalp Scrub) Spike Spike with This compound (IS) Start->Spike Extraction Sample Extraction Spike->Extraction Analysis UHPLC-MS/MS Analysis Extraction->Analysis Data Data Acquisition (MRM) Analysis->Data Quant Quantification (Peak Area Ratio) Data->Quant Result Final Concentration of Climbazole Quant->Result

Caption: Bioanalytical workflow for climbazole quantification.

Conclusion

In regulated bioanalysis, where data of the highest quality is non-negotiable, the use of this compound as an internal standard for the quantification of climbazole is strongly justified. Its ability to mimic the behavior of the analyte throughout the analytical process provides a level of accuracy and precision that is unlikely to be matched by a structural analog. The validated LC-MS/MS method, leveraging the unique properties of this compound, offers a robust and reliable approach for researchers and drug development professionals. While structural analogs can be a viable option in the absence of a SIL-IS, the availability and proven performance of this compound make it the unequivocal choice for the rigorous demands of regulated bioanalysis.

References

Safety Operating Guide

Safe Handling and Disposal of Climbazole-d4: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Climbazole-d4, a deuterated imidazole antifungal agent. Adherence to these procedures is critical to minimize exposure risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, appropriate personal protective equipment must be worn at all times to prevent accidental ingestion, skin contact, or inhalation. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationRequired Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Nitrile or Neoprene Gloves (double-gloving recommended)- Laboratory Coat- Safety Goggles with side shields or a Face Shield- N95 or higher rated respirator (in the absence of a chemical fume hood)
Solution Preparation - Nitrile or Neoprene Gloves- Laboratory Coat- Safety Goggles- Work within a certified chemical fume hood
Handling of Solutions - Nitrile or Neoprene Gloves- Laboratory Coat- Safety Goggles
Spill Cleanup - Chemical-resistant outer gloves (e.g., Butyl rubber)- Disposable coveralls- Safety Goggles and Face Shield- Air-purifying respirator with appropriate cartridges
Waste Disposal - Nitrile or Neoprene Gloves- Laboratory Coat- Safety Goggles
Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step guidance should be followed:

1. Preparation and Pre-Handling:

  • Before starting any work, ensure that the Safety Data Sheet (SDS) for this compound is readily accessible and has been reviewed by all personnel involved.

  • Verify that all necessary PPE is available and in good condition.

  • Prepare a dedicated and clearly labeled workspace for handling this compound. Ideally, this should be within a chemical fume hood, especially when handling the powdered form.

  • Ensure that an emergency eyewash station and safety shower are accessible and operational.

  • Have a chemical spill kit readily available in the laboratory.

2. Weighing and Aliquoting of Powdered this compound:

  • Perform all weighing and aliquoting of the powdered compound within a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.

  • Use anti-static weigh paper or boats to minimize dispersal of the powder.

  • Handle the compound gently to avoid creating dust.

  • Close the primary container tightly immediately after use.

3. Solution Preparation:

  • All solution preparations should be carried out in a chemical fume hood.

  • When dissolving this compound, add the solvent to the powder slowly to avoid splashing.

  • Ensure the container is securely capped and labeled with the chemical name, concentration, date, and appropriate hazard symbols.

4. Post-Handling Procedures:

  • After handling is complete, decontaminate the work area with an appropriate solvent (e.g., 70% ethanol), followed by a soap and water solution.

  • Carefully remove and dispose of contaminated PPE in the designated hazardous waste stream.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weigh paper, pipette tips, gloves, disposable lab coats) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Empty this compound containers are also considered hazardous waste and should be disposed of accordingly. Do not rinse the containers into the sink.

2. Waste Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Keep waste containers closed at all times, except when adding waste.

3. Waste Disposal:

  • Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[1]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spill: In case of a small spill, contain the spill with absorbent material and clean the area with a suitable decontaminating agent. For large spills, evacuate the area and contact your institution's EHS office immediately.

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handling_weigh Weighing/Aliquoting (in Fume Hood) prep_workspace->handling_weigh handling_solution Solution Preparation (in Fume Hood) handling_weigh->handling_solution post_decontaminate Decontaminate Workspace handling_solution->post_decontaminate post_ppe Doff & Dispose PPE post_decontaminate->post_ppe post_wash Wash Hands post_ppe->post_wash disposal_waste Segregate & Store Hazardous Waste post_wash->disposal_waste disposal_pickup Arrange for EHS Pickup disposal_waste->disposal_pickup

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.